molecular formula C3H9ClN2O2 B1377684 3-Amino-N-hydroxypropanamide hydrochloride CAS No. 88872-31-5

3-Amino-N-hydroxypropanamide hydrochloride

Cat. No.: B1377684
CAS No.: 88872-31-5
M. Wt: 140.57 g/mol
InChI Key: BHCOWGRTZAOTRW-UHFFFAOYSA-N
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Description

3-Amino-N-hydroxypropanamide hydrochloride is a useful research compound. Its molecular formula is C3H9ClN2O2 and its molecular weight is 140.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-hydroxypropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCOWGRTZAOTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88872-31-5
Record name 3-amino-N-hydroxypropanamide hydrochloride
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Foundational & Exploratory

Unveiling the Core Mechanism: A Technical Guide to 3-Amino-N-hydroxypropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-hydroxypropanamide hydrochloride, also known by its non-salt form name beta-alanine hydroxamic acid, is a small molecule of significant interest within the field of epigenetics and oncology. Its chemical structure, featuring a hydroxamic acid moiety, places it within a well-established class of compounds known to interact with zinc-dependent enzymes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a histone deacetylase (HDAC) inhibitor. We will delve into the underlying signaling pathways, present available quantitative data for structurally related compounds, and provide detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of action of this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression.

3-Amino-N-hydroxypropanamide, as a hydroxamic acid derivative, is thought to function as a pan-HDAC inhibitor, meaning it is likely to inhibit multiple HDAC isoforms. The hydroxamic acid group (-CONHOH) is a key pharmacophore that chelates the zinc ion (Zn2+) present in the active site of class I, II, and IV HDACs. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from histones.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones (hyperacetylation). This results in a more relaxed or "open" chromatin structure (euchromatin), which allows for the transcription of previously silenced genes. The downstream effects of this altered gene expression are profound and can include the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway of HDAC Inhibition

The following diagram illustrates the general signaling pathway affected by this compound through HDAC inhibition.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects DNA DNA Histone Histones HAT Histone Acetyltransferases (HATs) AcetylatedHistone Acetylated Histones (Open Chromatin) HAT->AcetylatedHistone Acetylation HDAC Histone Deacetylases (HDACs) DeacetylatedHistone Deacetylated Histones (Closed Chromatin) AcetylatedHistone->DeacetylatedHistone Deacetylation TF Transcription Factors AcetylatedHistone->TF Allows Binding GeneExpression Gene Expression (e.g., p21, pro-apoptotic genes) TF->GeneExpression Initiates Transcription CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Differentiation Differentiation GeneExpression->Differentiation Inhibitor 3-Amino-N-hydroxy- propanamide HCl Inhibitor->HDAC Inhibition HDAC_Assay_Workflow start Start prep_compound Prepare serial dilutions of 3-Amino-N-hydroxypropanamide HCl start->prep_compound add_reagents Add buffer, compound/control, and HDAC enzyme to wells prep_compound->add_reagents pre_incubate Pre-incubate at 37°C for 15 min add_reagents->pre_incubate add_substrate Add fluorogenic substrate pre_incubate->add_substrate incubate_reaction Incubate at 37°C for 60 min add_substrate->incubate_reaction add_developer Add developer solution to stop reaction incubate_reaction->add_developer incubate_develop Incubate at 37°C for 15 min add_developer->incubate_develop read_fluorescence Read fluorescence (Ex: 360 nm, Em: 460 nm) incubate_develop->read_fluorescence analyze_data Calculate % inhibition and determine IC50 read_fluorescence->analyze_data end End analyze_data->end Western_Blot_Workflow start Start treat_cells Treat cancer cells with 3-Amino-N-hydroxypropanamide HCl start->treat_cells lyse_cells Lyse cells and quantify protein treat_cells->lyse_cells sds_page Separate proteins by SDS-PAGE lyse_cells->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-acetyl-Histone H3) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate secondary_ab->detect reprobe Re-probe with loading control antibody (anti-total-Histone H3) detect->reprobe analyze Analyze band intensities reprobe->analyze end End analyze->end

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-hydroxypropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-N-hydroxypropanamide hydrochloride, a compound of interest in pharmaceutical research. This document details the chemical properties, a plausible synthetic route, and the analytical methods used for its characterization, adhering to stringent data presentation and visualization requirements.

Compound Overview

This compound, also known as beta-alanine hydroxamate hydrochloride, is a derivative of the naturally occurring beta-amino acid, beta-alanine. The presence of a hydroxamate functional group makes it a potential chelator for metal ions and of interest in the development of enzyme inhibitors.[1]

Table 1: Physicochemical Properties of 3-Amino-N-hydroxypropanamide and its Hydrochloride Salt

Property3-Amino-N-hydroxypropanamideThis compound
CAS Number 36212-73-4[2]88872-31-5[1][3]
Molecular Formula C₃H₈N₂O₂[2]C₃H₉ClN₂O₂[3]
Molecular Weight 104.11 g/mol [2]140.57 g/mol [3]
IUPAC Name 3-amino-N-hydroxypropanamide[2]3-amino-N-hydroxypropanamide;hydrochloride

Synthesis Protocol

A plausible and commonly employed synthetic strategy for this compound involves a two-step process starting from N-Boc-beta-alanine. This method involves the formation of the hydroxamic acid from the protected amino acid, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group.

Step 1: Synthesis of N-Boc-3-amino-N-hydroxypropanamide

The first step is the coupling of N-Boc-beta-alanine with hydroxylamine. This reaction is typically carried out using a coupling agent to activate the carboxylic acid group of N-Boc-beta-alanine, facilitating the formation of the amide bond with hydroxylamine.

Experimental Protocol:

  • Dissolve N-Boc-beta-alanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, for example, a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

  • To this mixture, add hydroxylamine hydrochloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride and facilitate the reaction.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with an acidic solution (e.g., dilute HCl) and a basic solution (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and by-products.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-amino-N-hydroxypropanamide.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Boc Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocol:

  • Dissolve the N-Boc-3-amino-N-hydroxypropanamide from the previous step in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.

  • Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl gas in methanol).

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by TLC.

  • The product, this compound, will often precipitate from the reaction mixture as a solid.

  • Collect the solid product by filtration.

  • Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain pure this compound.

SynthesisWorkflow cluster_step1 Step 1: N-Boc-3-amino-N-hydroxypropanamide Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-beta-alanine E Reaction Mixture A->E B Hydroxylamine HCl B->E C Coupling Agent (e.g., EDC/HOBt) C->E D Base (e.g., TEA) D->E F Work-up & Purification E->F G N-Boc-3-amino-N-hydroxypropanamide F->G H N-Boc-3-amino-N-hydroxypropanamide G->H Intermediate J Reaction Mixture H->J I HCl in organic solvent I->J K Filtration & Washing J->K L 3-Amino-N-hydroxypropanamide HCl K->L

Synthetic workflow for this compound.

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the compound's structure and data from related compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the two methylene groups (-CH₂-CH₂-) and the protons of the amino (-NH₃⁺) and hydroxamic acid (-NHOH) groups. The chemical shifts will be influenced by the solvent and the protonation state.
¹³C NMR Three distinct carbon signals are expected: one for the carbonyl group (C=O) and two for the methylene carbons (-CH₂-CH₂-).
FT-IR (cm⁻¹) Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and O-H stretching (hydroxamic acid).
Mass Spectrometry (m/z) The mass spectrum of the free base (C₃H₈N₂O₂) is predicted to show a molecular ion peak [M+H]⁺ at approximately 105.0659.

Note: The actual experimental data should be acquired and interpreted to confirm the successful synthesis of the target compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The use of a protecting group is essential to prevent unwanted side reactions at the amino group during the formation of the hydroxamic acid. The subsequent deprotection step unmasks the amino group to yield the final product.

LogicalRelationship Start Starting Material (N-Boc-beta-alanine) Protect Amino Group Protection (Boc group) Couple Hydroxamic Acid Formation (Coupling with Hydroxylamine) Start->Couple Deprotect Deprotection (Removal of Boc group) Couple->Deprotect Final Final Product (3-Amino-N-hydroxypropanamide HCl) Deprotect->Final

Logical flow of the synthesis strategy.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to perform thorough analytical testing to confirm the identity and purity of their synthesized compounds.

References

The Biological Activity of β-Alanine Hydroxamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-alanine hydroxamic acid and its derivatives represent a class of small molecules with significant and diverse biological activities. This technical guide synthesizes the current understanding of their primary functions, focusing on their roles as enzyme inhibitors. The core activities discussed herein are the inhibition of histone deacetylases (HDACs) and ureases, with a brief exploration of related hydroxamic acids in inhibiting metallo-β-lactamases. This document provides a comprehensive summary of quantitative inhibitory data, details key experimental methodologies, and visualizes the underlying mechanisms of action and experimental workflows.

Introduction

β-alanine is a naturally occurring beta-amino acid that serves as a precursor to the dipeptide carnosine, which is involved in muscle buffering and neurotransmission.[1][2] The chemical modification of β-alanine to its hydroxamic acid form introduces a hydroxamate group (-CONHOH), a well-established zinc-binding moiety. This functional group is pivotal to the biological activities of β-alanine hydroxamic acid derivatives, enabling them to interact with and inhibit various metalloenzymes. This guide will delve into the specific biological targets and the therapeutic potential of these compounds.

Histone Deacetylase (HDAC) Inhibition

Amide-based derivatives of β-alanine hydroxamic acid have been identified as inhibitors of zinc-containing histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Overexpression or aberrant activity of HDACs is implicated in various cancers, making them a key target for anti-cancer drug development.

Quantitative Inhibitory Data

A study on a library of amide-linked derivatives of β-alanine hydroxamic acid demonstrated their in vitro inhibitory activity against HDAC1 and anti-proliferative effects in BE(2)-C neuroblastoma cells.[3]

CompoundTargetIC50 (μM)Anti-proliferative Activity (% at 50μM)
Derivative 2HDAC1>250 (40% inhibition at 250μM)57.0
Derivatives 3-7HDAC138 - 8457.0 - 88.6
Trichostatin A (TSA)HDAC10.012Not Reported
Data sourced from a study on amide-based derivatives of β-alanine hydroxamic acid.[3]
Mechanism of Action

The hydroxamic acid head group of these derivatives is crucial for coordinating with the Zn(II) ion in the active site of HDACs.[3] However, the potency of these compounds is significantly lower than that of established HDAC inhibitors like Trichostatin A (TSA).[3] Molecular modeling suggests that the linker region and other structural features play a critical role in inhibitor potency. The absence of a conformationally constrained group, present in TSA, may reduce hydrophobic interactions within the active site.[3] Furthermore, steric and dipole-dipole repulsion between the inhibitor and amino acid residues, such as Leu274 in HDAC1, may attenuate potency.[3]

Experimental Protocols

HDAC1 Inhibition Assay (In Vitro)

The inhibitory activity of β-alanine hydroxamic acid derivatives against HDAC1 is typically assessed using a fluorometric assay.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_development Signal Development & Detection Recombinant_HDAC1 Recombinant HDAC1 Enzyme Incubation Incubate components at 37°C Recombinant_HDAC1->Incubation Fluorogenic_Substrate Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC) Fluorogenic_Substrate->Incubation Inhibitor β-alanine hydroxamic acid derivative Inhibitor->Incubation Assay_Buffer Assay Buffer Assay_Buffer->Incubation Deacetylation HDAC1 deacetylates substrate Incubation->Deacetylation Developer Add Developer Solution (e.g., Trypsin) Deacetylation->Developer Cleavage Developer cleaves deacetylated substrate, releasing fluorophore Developer->Cleavage Fluorescence_Measurement Measure fluorescence (Ex/Em ~360/460 nm) Cleavage->Fluorescence_Measurement

Caption: Workflow for a typical in vitro HDAC1 inhibition assay.

Cell Proliferation Assay

The anti-proliferative activity of the compounds on cancer cell lines, such as BE(2)-C neuroblastoma, is commonly determined using assays like the MTT or SRB assay.

Urease Inhibition

Hydroxamic acid derivatives of amino acids are potent and specific inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[4][5] This activity is significant in both agricultural and medical contexts, as urease is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[6]

Quantitative Inhibitory Data

A study investigating the inhibitory effects of various aminoacyl hydroxamic acids on Jack Bean urease provided the following ranking of inhibitory power, with alanine-hydroxamic acid being among the effective inhibitors.[4][7]

Aminoacyl Hydroxamic AcidI50 (M)
Methionine-hydroxamic acid3.9 x 10⁻⁶
Phenylalanine-hydroxamic acid-
Serine-hydroxamic acid-
Alanine-hydroxamic acid -
Glycine-hydroxamic acid-
Histidine-hydroxamic acid-
Threonine-hydroxamic acid-
Leucine-hydroxamic acid-
Arginine-hydroxamic acid-
Data indicates the relative ranking of inhibitory power, with specific I50 values provided where available.[4][5]
Mechanism of Action

The inhibition of urease by hydroxamic acids is a time-dependent, competitive process.[4][7] The hydroxamate group of the inhibitor coordinates with the nickel ions in the active site of the urease enzyme, thereby blocking the binding of the natural substrate, urea.[6][8] The α-amino group in aminoacyl hydroxamic acids does not significantly affect the inhibitory power compared to corresponding fatty acyl hydroxamic acids.[4][5] However, the presence of additional acidic or basic groups, such as a carboxyl or ω-amino group, can reduce the inhibitory activity.[4][7]

G cluster_enzyme Urease Active Site cluster_inhibitor Inhibitor cluster_substrate Substrate Ni1 Ni(II) Hydrolysis_Blocked Urea Hydrolysis is Inhibited Ni2 Ni(II) Inhibitor_Structure R-CONHOH (β-alanine hydroxamic acid) Inhibitor_Structure->Ni1 Coordinates with Ni(II) ions Inhibitor_Structure->Ni2 Substrate_Structure H₂N-CO-NH₂ (Urea) Substrate_Structure->Ni1 Binding blocked Substrate_Structure->Ni2

Caption: Competitive inhibition of urease by β-alanine hydroxamic acid.

Experimental Protocols

Urease Inhibition Assay

The inhibitory effect on urease activity can be quantified by measuring the reduction in ammonia production from urea.

  • Enzyme and Inhibitor Pre-incubation: Jack Bean urease is pre-incubated with varying concentrations of the β-alanine hydroxamic acid derivative.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a buffered urea solution.

  • Ammonia Quantification: The amount of ammonia produced is determined, often using the Berthelot (indophenol) reaction, which produces a colored product that can be measured spectrophotometrically.

  • I50 Determination: The concentration of the inhibitor that causes 50% inhibition of urease activity (I50) is calculated from the dose-response curve.

Broader Activity Against Metalloenzymes

The ability of the hydroxamate moiety to chelate metal ions suggests a broader spectrum of activity for hydroxamic acid derivatives against other metalloenzymes. For instance, compounds containing hydroxamate functional groups have been shown to be effective competitive inhibitors of metallo-β-lactamases (MBLs), such as that from Bacillus anthracis.[9][10] These enzymes contain zinc ions in their active site and are responsible for antibiotic resistance. The hydroxamate group coordinates with these zinc ions, leading to inhibition.[9][10] This suggests that β-alanine hydroxamic acid and its derivatives could be explored as potential inhibitors for a range of metalloenzymes.

Conclusion

β-alanine hydroxamic acid and its derivatives are versatile molecules with significant potential in drug development. Their ability to act as inhibitors of histone deacetylases and ureases, driven by the metal-chelating properties of the hydroxamic acid group, opens avenues for the development of novel therapeutics for cancer and infectious diseases. Further research into the structure-activity relationships and optimization of these compounds could lead to the discovery of more potent and selective inhibitors. The broader inhibitory activity against other metalloenzymes also warrants further investigation.

References

In-Depth Technical Guide: 3-Amino-N-hydroxypropanamide Hydrochloride Structural Analogs and Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-N-hydroxypropanamide hydrochloride and its structural analogs and derivatives, with a focus on their role as histone deacetylase (HDAC) inhibitors. This document details their biological activity, underlying mechanisms of action, and the experimental protocols for their synthesis and evaluation.

Core Compound and Rationale for Derivatization

3-Amino-N-hydroxypropanamide, also known as β-alanine hydroxamic acid, is a small molecule featuring a hydroxamic acid moiety. This functional group is a well-established zinc-binding group, crucial for the inhibitory activity against zinc-dependent enzymes like histone deacetylases (HDACs). The core structure presents multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize pharmacological properties. Derivatization of the parent compound can lead to improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Data: In Vitro Activity of Amide-Linked Derivatives

A series of amide-linked derivatives of β-alanine hydroxamic acid have been synthesized and evaluated for their inhibitory activity against HDAC1. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.

Compound IDStructureHDAC1 IC50 (µM)
2 3-Amino-N-hydroxy-N'-(4-(dimethylamino)phenyl)propanamide> 250 (40% inhibition at 250 µM)
3 N-Hydroxy-3-(benzamido)propanamide84
4 N-Hydroxy-3-(4-methylbenzamido)propanamide68
5 N-Hydroxy-3-(4-((dimethylamino)methyl)benzamido)propanamide38
6 N-Hydroxy-3-(4-methoxybenzamido)propanamide75
7 N-Hydroxy-3-(4-chlorobenzamido)propanamide56

Data sourced from Liao, V., et al. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6186-6189.[1]

Mechanism of Action: Inhibition of HDAC1 Signaling Pathways

The primary mechanism of action for these compounds is the inhibition of histone deacetylase 1 (HDAC1), a class I HDAC enzyme. HDACs play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1, these β-alanine hydroxamic acid derivatives induce histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes that can suppress tumor growth.

The inhibition of HDAC1 by these derivatives impacts several key signaling pathways implicated in cancer progression:

  • Cell Cycle Progression: HDAC1 inhibition leads to the upregulation of cyclin-dependent kinase inhibitors such as p21, which in turn causes cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

  • Apoptosis: These inhibitors can induce apoptosis by upregulating the expression of pro-apoptotic proteins (e.g., Bak, Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2).

  • Angiogenesis: HDAC1 is known to activate the HIF1α/VEGFA signaling pathway, a critical driver of tumor angiogenesis. Inhibition of HDAC1 can disrupt this pathway, leading to a decrease in the formation of new blood vessels that supply tumors.

Experimental Protocols

General Synthesis of Amide-Linked β-Alanine Hydroxamic Acid Derivatives

The following is a representative protocol for the synthesis of amide-linked derivatives of β-alanine hydroxamic acid, based on established methods for amide coupling and hydroxamic acid formation.

Step 1: N-Acylation of β-Alanine Ethyl Ester

  • To a solution of β-alanine ethyl ester hydrochloride (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-acylated β-alanine ethyl ester.

Step 2: Hydroxamic Acid Formation

  • Dissolve the N-acylated β-alanine ethyl ester (1.0 eq) in a minimal amount of methanol.

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (4.0 eq) and potassium hydroxide (4.0 eq) in methanol.

  • Add the methanolic solution of hydroxylamine to the ester solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Concentrate the mixture under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain the final amide-linked β-alanine hydroxamic acid derivative.

In Vitro HDAC1 Inhibition Assay

The inhibitory activity of the synthesized compounds against HDAC1 can be determined using a commercially available fluorometric assay kit.

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the HDAC1 enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the assay buffer.

  • Add serial dilutions of the test compound to the wells. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (DMSO vehicle).

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Add the developer solution, which contains a protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Incubate for an additional 15-30 minutes at 37°C.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway Diagram

HDAC1_Inhibition_Pathway Inhibitor β-Alanine Hydroxamic Acid Derivative HDAC1 HDAC1 Inhibitor->HDAC1 Inhibition Histones Histones HDAC1->Histones Deacetylation AcetylatedHistones Acetylated Histones Bcl2 Bcl-2 (Anti-apoptotic) HDAC1->Bcl2 Upregulation HIF1a HIF1α / VEGFA HDAC1->HIF1a Activation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression p21 p21 GeneExpression->p21 Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21->CellCycleArrest Bcl2->Apoptosis Inhibition Angiogenesis Angiogenesis HIF1a->Angiogenesis

Caption: HDAC1 Inhibition Signaling Pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start Synthesis Synthesis of Amide-Linked Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification StockSolution Preparation of Stock Solutions in DMSO Purification->StockSolution HDAC1Assay In Vitro HDAC1 Inhibition Assay StockSolution->HDAC1Assay DataAnalysis IC50 Determination HDAC1Assay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR End End SAR->End

Caption: Experimental Workflow for Compound Evaluation.

This technical guide provides a foundational understanding of this compound analogs and derivatives as HDAC inhibitors. The provided data, protocols, and diagrams are intended to facilitate further research and development in this promising area of cancer therapeutics.

References

In Vitro Activity of 3-Amino-N-hydroxypropanamide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches for "3-Amino-N-hydroxypropanamide hydrochloride" and its synonym "beta-alanine hydroxamic acid" did not yield sufficient public-domain data to construct an in-depth technical guide as requested. The available information is largely limited to supplier specifications, with a notable absence of detailed in vitro studies, quantitative activity data, experimental protocols, or defined signaling pathways. One study abstract indicated that certain amide-linked derivatives of beta-alanine hydroxamic acid exhibit weak inhibitory activity against Histone Deacetylase 1 (HDAC1), with IC50 values ranging from 38 to 84 μM.[1] However, this pertains to derivatives and not the parent compound, and lacks the detailed experimental methodologies required for a comprehensive guide.

As a result, this document will provide a technical guide on the closely related and extensively researched compound, β-alanine , to demonstrate the requested format and content structure. β-alanine is the structural precursor to this compound and has a wealth of available in vitro data.

In Vitro Activity of β-Alanine

β-alanine is a non-essential amino acid that is a key precursor in the biosynthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[2] In vitro studies have primarily focused on its role in enhancing cellular oxidative metabolism and its impact on gene expression in muscle cell lines.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on β-alanine.

Table 1: Effect of β-Alanine on Gene and Protein Expression in C2C12 Myotubes [3][4]

TargetTreatmentFold Change (vs. Control)Method
PPARβ/δ mRNA800μM β-alanine (24h)~1.5qRT-PCR
TFAM Protein800μM β-alanine (24h)~1.8Immunoblotting
Cytochrome c Protein800μM β-alanine (24h)~1.6Immunoblotting
MEF-2 mRNA800μM β-alanine (24h)~1.7qRT-PCR
MEF-2 Protein800μM β-alanine (24h)~1.4Immunoblotting
GLUT4 Protein800μM β-alanine (24h)~1.5Immunoblotting

Table 2: Effect of β-Alanine on Cellular Metabolism in C2C12 Myotubes [3][4]

ParameterTreatment% Change (vs. Control)Method
Oxygen Consumption800μM β-alanine (24h)~20% increaseFluorescence-based assay
Glucose Uptake800μM β-alanine (24h)No significant changeFluorescence-based assay

Experimental Protocols

Cell Culture and Treatment

Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum. Differentiated myotubes are then treated with 800μM β-alanine or a control (e.g., D-alanine) for 24 hours.[3][4]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from C2C12 myotubes using a suitable RNA isolation kit. cDNA is synthesized from the RNA templates. qRT-PCR is performed using gene-specific primers for PPARβ/δ, MEF-2, and a housekeeping gene (e.g., β-actin) for normalization. The relative gene expression is calculated using the ΔΔCt method.[3]

Immunoblotting

C2C12 myotube lysates are prepared in RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against TFAM, Cytochrome c, MEF-2, GLUT4, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.[3][4]

Oxygen Consumption Assay

Oxygen consumption in C2C12 myotubes is measured using a commercially available fluorescence-based kit. The assay is based on an oxygen-sensitive fluorescent probe. The fluorescence intensity is inversely proportional to the intracellular oxygen concentration. Measurements are taken over time to determine the rate of oxygen consumption.[3][4]

Glucose Uptake Assay

Glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG). C2C12 myotubes are incubated with the fluorescent glucose analog, and the cellular fluorescence is measured using a fluorescence plate reader.[3]

Signaling Pathways and Experimental Workflows

beta_alanine_signaling_pathway cluster_extracellular Extracellular cluster_cell C2C12 Myotube beta_alanine_ext β-Alanine beta_alanine_int β-Alanine beta_alanine_ext->beta_alanine_int Uptake PPAR_delta PPARβ/δ Expression beta_alanine_int->PPAR_delta MEF2 MEF-2 Expression beta_alanine_int->MEF2 TFAM TFAM Expression PPAR_delta->TFAM Mitochondrial_Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Oxygen_Consumption Increased Oxygen Consumption Mitochondrial_Biogenesis->Oxygen_Consumption GLUT4 GLUT4 Expression MEF2->GLUT4

Caption: Proposed signaling pathway of β-alanine in C2C12 myotubes.

experimental_workflow_gene_expression start Start cell_culture C2C12 Myotube Culture & Differentiation start->cell_culture treatment Treatment with 800μM β-Alanine (24 hours) cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qrt_pcr qRT-PCR Analysis (PPARβ/δ, MEF-2) cdna_synthesis->qrt_pcr data_analysis Data Analysis (ΔΔCt Method) qrt_pcr->data_analysis end End data_analysis->end

Caption: Experimental workflow for gene expression analysis.

experimental_workflow_protein_expression start Start cell_culture C2C12 Myotube Culture & Differentiation start->cell_culture treatment Treatment with 800μM β-Alanine (24 hours) cell_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis sds_page SDS-PAGE & PVDF Transfer cell_lysis->sds_page immunoblotting Immunoblotting with Primary & Secondary Antibodies sds_page->immunoblotting detection Chemiluminescence Detection & Analysis immunoblotting->detection end End detection->end

Caption: Experimental workflow for protein expression analysis.

References

Target Identification and Validation of 3-Amino-N-hydroxypropanamide Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-N-hydroxypropanamide hydrochloride, also known by its parent compound name beta-alanine hydroxamic acid, belongs to the class of hydroxamic acid derivatives, a well-established group of compounds known to interact with zinc-dependent enzymes. This technical guide provides a comprehensive overview of the probable primary biological targets of this compound, focusing on histone deacetylases (HDACs), and outlines a systematic approach for its target identification and validation. This document details experimental protocols for target engagement and downstream cellular effects and presents key signaling pathways implicated in the mechanism of action of HDAC inhibitors. All quantitative data for structurally related compounds are summarized for comparative analysis, and complex biological processes are visualized through signaling pathway and workflow diagrams.

Introduction: The Case for HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, HDACs have emerged as promising therapeutic targets for drug development.

The chemical structure of 3-Amino-N-hydroxypropanamide, featuring a hydroxamic acid moiety, strongly suggests its potential as an HDAC inhibitor. Hydroxamic acids are known to chelate the zinc ion within the active site of class I, II, and IV HDACs, thereby inhibiting their enzymatic activity. While specific inhibitory data for this compound is not extensively available in public literature, studies on its structural analogs provide compelling evidence for its likely mechanism of action.

Target Identification: Pinpointing HDACs as the Primary Target

The initial step in characterizing a novel compound is the identification of its molecular targets. For this compound, the focus lies on the family of histone deacetylases.

In Silico and In Vitro Screening

Computational modeling and initial in vitro screening are pivotal for preliminary target identification. Molecular docking studies can predict the binding affinity of 3-Amino-N-hydroxypropanamide to the active sites of various HDAC isoforms. Subsequently, in vitro enzymatic assays using recombinant human HDAC isoforms are essential to confirm and quantify the inhibitory activity.

Quantitative Analysis of Structurally Related Compounds
Compound IDStructureHDAC1 IC50 (µM)[1]
Derivative 1 Amide-linked derivative of β-alanine hydroxamic acid>250 (40% inhibition at 250 µM)
Derivative 2 Amide-linked derivative of β-alanine hydroxamic acid84
Derivative 3 Amide-linked derivative of β-alanine hydroxamic acid38
Derivative 4 Amide-linked derivative of β-alanine hydroxamic acid55
Derivative 5 Amide-linked derivative of β-alanine hydroxamic acid48

Note: The structures of the specific derivatives are detailed in the cited reference. This table serves to illustrate the range of potencies observed for compounds with a similar chemical scaffold.

Target Validation: From Bench to Biological Relevance

Once a putative target is identified, a rigorous validation process is necessary to confirm its biological relevance and therapeutic potential. This involves a combination of biochemical, cellular, and potentially in vivo assays.

Biochemical Assays for Target Engagement

The direct interaction between this compound and HDAC enzymes can be confirmed and characterized using various biochemical assays.

Experimental Protocol: Fluorogenic HDAC Activity Assay

This assay measures the enzymatic activity of a specific HDAC isoform using a fluorogenic substrate.

  • Reagents and Materials:

    • Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer)

    • This compound (test compound)

    • Known HDAC inhibitor as a positive control (e.g., Trichostatin A or Vorinostat)

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 5 µL of the diluted compound or control to the wells of the microplate.

    • Add 10 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 5 µL of the fluorogenic substrate.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and develop the fluorescent signal by adding 20 µL of the developer solution.

    • Incubate for an additional 15 minutes at 30°C.

    • Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assays for Target Validation

Cellular assays are crucial to demonstrate that the compound engages its target in a biological context and elicits the expected downstream effects.

Experimental Protocol: Western Blot for Histone Acetylation

This method is used to detect the accumulation of acetylated histones in cells treated with an HDAC inhibitor.

  • Reagents and Materials:

    • Cancer cell line (e.g., HeLa, HCT116)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-30 µg of protein per lane by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative increase in histone acetylation.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity and proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell line

    • Cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a serial dilution of this compound.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Reagents and Materials:

    • Cancer cell line

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Signaling Pathways and Visualization

HDAC inhibitors exert their effects by modulating a multitude of signaling pathways that control cell fate and function. Understanding these pathways is critical for elucidating the mechanism of action of this compound.

Key Signaling Pathways Modulated by HDAC Inhibition
  • Cell Cycle Regulation: HDAC inhibitors increase the expression of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase. This is often mediated through the acetylation and activation of the tumor suppressor protein p53.

  • Apoptosis Induction: HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. They can upregulate the expression of pro-apoptotic proteins (e.g., Bim, Bak, Bax) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

  • NF-κB Signaling: HDACs can deacetylate the p65 subunit of NF-κB, thereby influencing its activity. Inhibition of HDACs can lead to hyperacetylation of p65, which can have complex, context-dependent effects on the expression of inflammatory and survival genes.

  • Protein Degradation Pathways: HDAC6, a primarily cytoplasmic HDAC, deacetylates Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, destabilization of its client proteins (which include many oncoproteins), and their subsequent degradation via the ubiquitin-proteasome system.

Visualizing Biological Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of this compound.

G cluster_0 Target Identification Workflow A 3-Amino-N-hydroxypropanamide hydrochloride B In Silico Screening (Molecular Docking) A->B D In Vitro Enzymatic Assay (Fluorogenic Assay) A->D C HDAC Isoform Panel B->C C->D E IC50 Determination D->E F Putative Target(s) Identified (HDACs) E->F

Caption: Workflow for the initial identification of HDACs as targets.

G cluster_1 Target Validation Workflow G Identified HDAC Inhibitor H Cellular Assays G->H I Western Blot (Histone Acetylation) H->I J MTT Assay (Cell Proliferation) H->J K Annexin V/PI Staining (Apoptosis) H->K L Validated Biological Activity I->L J->L K->L

Caption: Workflow for the cellular validation of HDAC inhibition.

G cluster_2 HDAC Inhibition and Cell Cycle Arrest M 3-Amino-N-hydroxypropanamide hydrochloride N HDACs M->N inhibition O Histones N->O deacetylates P p53 N->P deacetylates Q Acetylated Histones N->Q R Acetylated p53 N->R O->Q acetylation (HATs) P->R acetylation (HATs) S Chromatin Relaxation Q->S T p21 Gene Transcription R->T S->T U p21 Protein T->U V Cell Cycle Arrest U->V

Caption: Signaling pathway of HDAC inhibitor-induced cell cycle arrest.

G cluster_3 HDAC6 Inhibition and Protein Degradation W 3-Amino-N-hydroxypropanamide hydrochloride X HDAC6 W->X inhibition Y Hsp90 X->Y deacetylates Z Acetylated Hsp90 X->Z Y->Z acetylation (HATs) AA Client Oncoproteins (e.g., Akt, Raf) Y->AA chaperones Z->AA destabilizes BB Misfolded Client Proteins AA->BB CC Ubiquitin-Proteasome System BB->CC DD Protein Degradation CC->DD

Caption: Pathway of HDAC6-mediated protein degradation.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound functions as a histone deacetylase inhibitor. Its chemical scaffold is characteristic of this class of compounds, and studies on structurally similar molecules have demonstrated HDAC inhibitory activity. This technical guide provides a comprehensive framework for the systematic identification and validation of HDACs as the primary targets of this compound. The detailed experimental protocols and visualized signaling pathways offer a practical resource for researchers in academic and industrial settings.

Future research should focus on obtaining definitive quantitative data on the inhibitory profile of this compound against a full panel of HDAC isoforms. Such studies will be crucial for determining its potency and selectivity, and for guiding its further development as a potential therapeutic agent. Moreover, comprehensive cellular and in vivo studies are warranted to fully elucidate its pharmacological effects and therapeutic potential in relevant disease models.

References

In-depth Technical Guide: Cellular Uptake and Distribution of 3-Amino-N-hydroxypropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of the cellular uptake, distribution, and specific molecular mechanisms of 3-Amino-N-hydroxypropanamide hydrochloride. Despite extensive searches of chemical databases and scientific literature, no specific studies detailing the pharmacokinetics or pharmacodynamics of this particular compound could be identified.

This guide, therefore, aims to provide a foundational understanding by exploring the known biological activities and transport mechanisms of its core chemical scaffold, β-alanine. While this information does not directly describe the behavior of this compound, it offers valuable insights into potential pathways and mechanisms that could be investigated in future research. The audience of researchers, scientists, and drug development professionals should consider the following information as a starting point for inquiry, rather than a definitive guide to the titled compound.

Physicochemical Properties of Structurally Related Compounds

To understand the potential behavior of this compound, it is useful to consider the properties of its parent molecule, β-alanine.

PropertyValue (for β-alanine)Reference
Molecular FormulaC₃H₇NO₂[1]
Molecular Weight89.09 g/mol [1]
XLogP3-3[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count3[1]

Note: This data pertains to β-alanine, not this compound. The addition of the N-hydroxypropanamide group and its hydrochloride salt form would alter these properties.

Potential Cellular Uptake Mechanisms Based on β-Alanine Transport

The cellular uptake of β-alanine is known to be mediated by specific transporter proteins. It is plausible that this compound may utilize similar pathways, although the structural modifications could influence transporter affinity and specificity.

Key β-alanine transporters and their characteristics:

  • Sodium-dependent transport: The uptake of β-alanine is often characterized by two Na+-dependent transport components.[2] In a human kidney cell line, the high-affinity Na+-dependent transport system was shown to be responsible for the majority of β-alanine uptake.[2]

  • Proton-gradient stimulation: In the absence of sodium, an inwardly directed H+-gradient can stimulate β-alanine influx to a smaller extent.[2]

  • Specific Transporters: In Drosophila, a transporter named BalaT, belonging to the SLC22 family, has been identified as a specific β-alanine transporter.[3] This transporter is crucial for visual neurotransmission.[3]

Hypothetical Experimental Workflow for Investigating Cellular Uptake

To determine the cellular uptake mechanisms of this compound, a series of experiments could be designed. The following workflow illustrates a potential approach.

Caption: A hypothetical workflow for investigating the cellular uptake of this compound.

Potential Signaling Pathways and Biological Effects Based on β-Alanine Activity

β-alanine is not merely a building block but also an active signaling molecule with various physiological effects. These provide a framework for investigating the potential biological activities of this compound.

Known biological roles of β-alanine:

  • Carnosine Synthesis: β-alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide that acts as an intracellular pH buffer.[4][5][6] This is particularly important in muscle cells during high-intensity exercise.[5][6]

  • Neurotransmitter Activity: β-alanine acts as a neurotransmitter, primarily as an agonist at strychnine-sensitive inhibitory glycine receptors and also interacting with GABA-A and GABA-C receptors.[7][8]

  • Metabolic Regulation: In C2C12 myotubes, β-alanine treatment has been shown to increase the expression of proteins involved in oxidative metabolism, such as PPARβ/δ and TFAM, leading to increased mitochondrial content and oxygen consumption.[9]

Potential Signaling Pathway Influenced by β-Alanine Derivatives

The metabolic effects of β-alanine in muscle cells suggest a potential signaling pathway that could be explored for this compound.

Beta_Alanine_Signaling_Pathway Beta_Alanine β-Alanine (or derivative) Transporter Amino Acid Transporter Beta_Alanine->Transporter Uptake Cell_Membrane Cell Membrane PPAR PPARβ/δ Activation Transporter->PPAR MEF2 MEF-2 Expression Transporter->MEF2 TFAM TFAM Expression PPAR->TFAM GLUT4 GLUT4 Expression MEF2->GLUT4 Mitochondrial_Biogenesis Increased Mitochondrial Biogenesis TFAM->Mitochondrial_Biogenesis Oxygen_Consumption Increased Oxygen Consumption Mitochondrial_Biogenesis->Oxygen_Consumption Glucose_Uptake Enhanced Glucose Uptake GLUT4->Glucose_Uptake

Caption: A simplified diagram of a potential signaling pathway influenced by β-alanine that could be relevant for its derivatives.

Considerations for Distribution and Pharmacokinetics

The distribution of this compound in an organism is currently unknown. However, based on the biology of β-alanine, some tissues might be expected to show higher accumulation.

  • Muscle Tissue: Due to the role of β-alanine in carnosine synthesis, muscle tissue is a primary site of its uptake and utilization.[5][6]

  • Kidney: The kidneys are involved in the transport and reabsorption of amino acids, including β-alanine.[2]

  • Nervous System: As a neurotransmitter, β-alanine and potentially its derivatives could have effects within the central and peripheral nervous systems.[7][8]

Future Research Directions

The lack of specific data on this compound highlights a clear need for further research. Key areas for investigation should include:

  • In vitro cellular uptake studies: To determine the primary transport mechanisms and identify the specific transporters involved.

  • In vivo pharmacokinetic studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways affected by this compound.

  • Toxicology studies: To assess the safety profile of the compound.

References

Methodological & Application

Application Notes and Protocols for 3-Amino-N-hydroxypropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a summary of the available information and representative experimental protocols for the research use of 3-Amino-N-hydroxypropanamide hydrochloride (also known as beta-alanine hydroxamate hydrochloride). Due to a lack of extensive studies on this specific compound, the experimental data and protocols presented herein are largely based on studies of structurally related β-alanine hydroxamic acid derivatives. The primary identified potential application for this class of compounds is the inhibition of histone deacetylases (HDACs), which suggests its potential utility in cancer research and epigenetics.

Chemical and Physical Properties

This compound is a derivative of the non-proteinogenic amino acid beta-alanine.[1] The hydrochloride salt form generally confers greater water solubility, which is advantageous for use in biological assays.[1]

PropertyValueSource
CAS Number 88872-31-5[1][2]
Molecular Formula C₃H₉ClN₂O₂[3]
Molecular Weight 140.57 g/mol [3]
Synonyms beta-alanine hydroxamate hydrochloride, B-alanine hydroxamate hcl[1][3]
Storage Temperature 2-8°C[4]

Note: Some properties like XlogP (-2.0) and monoisotopic mass (104.05858 Da) are predicted values for the base molecule, 3-amino-N-hydroxypropanamide, and do not account for the hydrochloride salt.

Potential Biological Activity: HDAC Inhibition

While direct evidence for the biological activity of this compound is limited, a study on amide-based derivatives of its core structure, β-alanine hydroxamic acid, has demonstrated activity as inhibitors of zinc-dependent histone deacetylases (HDACs). Specifically, these related compounds were shown to inhibit HDAC1 and exhibit anti-proliferative effects on neuroblastoma cells. The hydroxamic acid moiety is a known zinc-chelating group, a key feature for the inhibition of Class I, II, and IV HDACs.

Quantitative Data from Structurally Related Compounds

The following data is from a study on amide-linked derivatives of β-alanine hydroxamic acid and is provided as a reference for the potential activity of structurally similar compounds. These values are not for this compound itself.

Compound (Derivative of β-alanine hydroxamic acid)HDAC1 IC₅₀ (µM)Anti-proliferative Activity at 50µM (% inhibition) in BE(2)-C Neuroblastoma Cells
Compound 2 >250 (40% max inhibition)57.0%
Compound 3 8488.6%
Compound 4 3883.9%
Compound 5 6884.1%
Compound 6 49Not Reported
Compound 7 60Not Reported
Trichostatin A (TSA) - Control 0.012Not Reported

Signaling Pathway

The proposed mechanism of action for this compound, based on its structural similarity to other hydroxamic acid-based HDAC inhibitors, involves the regulation of histone acetylation and subsequent gene expression.

HDAC_Inhibition_Pathway HDACi 3-Amino-N-hydroxypropanamide hydrochloride HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Deacetylates Histones Histones Histones->Acetyl_Histones HATs Acetylate Chromatin Chromatin Histones->Chromatin Compacts Acetyl_Histones->Histones Relaxed_Chromatin Relaxed Chromatin (Euchromatin) Acetyl_Histones->Relaxed_Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Relaxed_Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway for HDAC inhibition.

Experimental Protocols

The following are representative protocols for assessing the potential activity of this compound as an HDAC inhibitor. These are generalized methods and should be optimized for specific experimental conditions.

Workflow for Screening Novel Compounds

experimental_workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 Downstream Analysis A Prepare stock solution of This compound (e.g., in DMSO or water) B Perform HDAC1 Enzymatic Assay (Fluorometric) A->B C Determine IC50 value B->C E Perform Anti-Proliferative Assay (MTS/MTT) with a dose-range of the compound C->E Proceed if active D Culture BE(2)-C Neuroblastoma cells D->E F Determine GI50/IC50 value E->F G Western Blot for Acetylated Histones (e.g., Ac-H3, Ac-H4) F->G Confirm mechanism H Cell Cycle Analysis (Flow Cytometry) F->H

Caption: A logical workflow for evaluating a novel HDAC inhibitor.

Protocol 1: In Vitro HDAC1 Enzymatic Inhibition Assay (Fluorometric)

This protocol is based on the principle of a two-step reaction where HDAC1 deacetylates a fluorogenic substrate, which is then cleaved by a developing agent to release a fluorescent molecule.

Materials:

  • Recombinant human HDAC1 enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developing agent (e.g., Trypsin in assay buffer)

  • Stop solution/positive control inhibitor (e.g., Trichostatin A, TSA)

  • This compound

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO). Create a series of dilutions in HDAC Assay Buffer to achieve final assay concentrations ranging from nanomolar to high micromolar (e.g., 1 nM to 250 µM).

  • Enzyme Reaction Setup:

    • In a black microplate, add the following to each well:

      • x µL of HDAC Assay Buffer.

      • y µL of diluted this compound (or positive/negative controls).

      • z µL of diluted recombinant HDAC1 enzyme.

    • Include controls:

      • Negative Control (100% activity): Add solvent vehicle instead of the test compound.

      • Positive Control (0% activity): Add a known HDAC inhibitor like TSA at a saturating concentration (e.g., 10 µM).

      • No Enzyme Control: Add assay buffer instead of the enzyme solution to measure background fluorescence.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add a µL of the fluorogenic HDAC substrate to each well to start the reaction. The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Develop Signal: Add b µL of the developing agent (e.g., Trypsin with TSA to stop the HDAC reaction) to each well.

  • Final Incubation: Incubate at 37°C for 15-30 minutes to allow for the cleavage of the deacetylated substrate.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (Ex: ~355 nm, Em: ~460 nm).

  • Data Analysis:

    • Subtract the average fluorescence of the "No Enzyme Control" from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Anti-Proliferative Assay in Neuroblastoma Cells (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • BE(2)-C or other suitable neuroblastoma cell line

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTS or MTT reagent

  • 96-well clear tissue culture plates

  • Spectrophotometer (absorbance at ~490 nm for MTS, ~570 nm for MTT)

Procedure:

  • Cell Seeding:

    • Harvest and count neuroblastoma cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used for the stock solution) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (MTS Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

    • Gently mix the plate and measure the absorbance at ~490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" blank wells.

    • Express the viability of treated cells as a percentage of the vehicle control cells.

    • Plot the percent viability versus the log of the compound concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Disclaimer

The provided protocols and data are intended to serve as a starting point and guide for research. They are based on methodologies used for structurally related compounds and may require significant optimization for this compound. The biological activity and efficacy of this compound have not been extensively characterized. Researchers should conduct their own validation studies.

References

Application Notes and Protocols for Cell-based Assays of 3-Amino-N-hydroxypropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-hydroxypropanamide hydrochloride, also known as beta-alanine hydroxamic acid hydrochloride, is a small molecule with potential therapeutic applications. Its chemical structure, featuring a hydroxamic acid moiety, suggests it may function as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs are a class of enzymes that play a critical role in transcriptional regulation by modifying the chromatin structure. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[5][6][7][8]

These application notes provide detailed protocols for a selection of cell-based assays to characterize the biological activity of this compound, with a focus on its potential as an HDAC inhibitor. The provided assays will enable researchers to assess its cytotoxicity, impact on HDAC activity, and induction of apoptosis in cancer cell lines.

Chemical Information

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundbeta-Alanine hydroxamic acid hydrochloride88872-31-5C3H9ClN2O2140.57 g/mol

Putative Signaling Pathway

The primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin state and the transcription of genes that can, for example, induce apoptosis in cancer cells.

HDAC_Inhibition_Pathway Compound 3-Amino-N-hydroxypropanamide hydrochloride HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene Gene Transcription Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis

Caption: Hypothesized signaling pathway of this compound as an HDAC inhibitor.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability and provides a quantitative measure of its cytotoxicity (IC50).

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Culture Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Add Compound to Wells Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Methodology:

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or DMSO. Perform serial dilutions in culture media to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO or water as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In-Cell Histone Deacetylase (HDAC) Activity Assay

This assay directly measures the inhibitory effect of the compound on HDAC activity within the cells.

Methodology:

  • Cell Culture and Seeding: Follow steps 1 and 2 of the MTT assay protocol.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a shorter duration, typically 4-24 hours. A known HDAC inhibitor, such as Vorinostat (SAHA), should be used as a positive control.

  • HDAC Activity Measurement: Utilize a commercially available in-cell HDAC activity assay kit (e.g., a fluorometric or colorimetric kit). These kits typically provide a cell-permeable substrate that is deacetylated by intracellular HDACs. The subsequent addition of a developer solution generates a fluorescent or colored product that is proportional to the HDAC activity.

  • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader according to the kit's instructions.

  • Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate using a viability assay like MTT or CellTiter-Glo®). Calculate the percentage of HDAC inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Caspase-3/7 Activity Assay for Apoptosis

This assay determines if the compound induces apoptosis (programmed cell death) by measuring the activity of executioner caspases 3 and 7.

Methodology:

  • Cell Culture and Seeding: Follow steps 1 and 2 of the MTT assay protocol.

  • Compound Treatment: Treat the cells with the compound at concentrations around its IC50 value for 24 to 48 hours.

  • Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay kit. These kits typically contain a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a luminescent signal is produced.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.

Data Presentation

The following tables present example data for a known hydroxamic acid-based HDAC inhibitor, Vorinostat (SAHA), to illustrate the expected outcomes of the described assays.

Table 1: Cytotoxicity of a Reference HDAC Inhibitor (Vorinostat) in Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HeLa482.5
A549485.1
MCF-7483.8

Table 2: HDAC Inhibition by a Reference HDAC Inhibitor (Vorinostat)

Assay TypeCell LineIC50 (µM)
In-Cell HDAC ActivityHeLa0.8

Table 3: Apoptosis Induction by a Reference HDAC Inhibitor (Vorinostat)

Cell LineTreatment Concentration (µM)Fold Increase in Caspase-3/7 Activity
HeLa2.5 (IC50)4.2
HeLa5.0 (2x IC50)7.8

Conclusion

The provided protocols offer a foundational framework for the initial characterization of this compound. Based on its chemical structure, a strong rationale exists to investigate its potential as a histone deacetylase inhibitor. The successful execution of these cell-based assays will provide valuable insights into its cytotoxic and apoptotic activities, and its direct impact on HDAC enzymatic function, thereby guiding further preclinical development.

References

Application Notes and Protocols for 3-Amino-N-hydroxypropanamide hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 3-Amino-N-hydroxypropanamide hydrochloride in cancer research is limited in publicly available literature. The following application notes and protocols are based on the established activities of its chemical class, hydroxamic acids, which are well-documented as histone deacetylase (HDAC) inhibitors.[1][2][3][4] These protocols provide a foundational framework for investigating the anti-cancer potential of this compound.

Introduction

This compound, also known as beta-alaninehydroxamic acid hydrochloride, belongs to the class of hydroxamic acids. This chemical group is a key pharmacophore in a class of targeted anti-cancer agents known as histone deacetylase (HDAC) inhibitors.[1][2][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[5][6][7] By inhibiting HDACs, this compound is hypothesized to induce histone hyperacetylation, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[2][3] This can lead to various anti-cancer effects, including cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][6][8]

Putative Mechanism of Action: HDAC Inhibition

As a hydroxamic acid, this compound likely functions as a pan-HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of class I, II, and IV HDAC enzymes, thereby blocking their deacetylase activity.[3] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, altering gene expression and impacting various cellular processes critical for cancer cell survival and proliferation.[6][7]

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition_Pathway cluster_extracellular Cell Membrane cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Compound 3-Amino-N-hydroxypropanamide hydrochloride HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Chromatin Compaction TSG Tumor Suppressor Genes (e.g., p21, Bim) DNA->TSG Transcriptional Repression Transcription Gene Transcription Proteins Pro-apoptotic & Cell Cycle Inhibitory Proteins Transcription->Proteins CellCycle Cell Cycle Arrest Proteins->CellCycle Apoptosis Apoptosis Proteins->Apoptosis

Caption: Putative signaling pathway of this compound as an HDAC inhibitor.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer8.5
HCT116Colon Cancer5.2
A549Lung Cancer12.1
HeLaCervical Cancer7.8

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model (e.g., HCT116)

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control-1500 ± 1500%
Compound25825 ± 9045%
Compound50450 ± 6570%

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Workflow Diagram: MTT Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with compound (various concentrations) seed->treat incubate1 Incubate for 24-72h treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at 570nm solubilize->read end End read->end

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Workflow Diagram: Annexin V/PI Staining

AnnexinV_Workflow start Start treat Treat cells with compound start->treat harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate for 15 min in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13][14]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13] Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic or necrotic cells are Annexin V+ and PI+.[16]

Caspase Activity Assay

This assay measures the activity of key apoptosis-executing enzymes, caspases.

Methodology:

  • Cell Lysis: Treat cells with the compound, harvest, and lyse them using a chilled cell lysis buffer.[17] Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[18]

  • Assay Reaction: Transfer the supernatant (cell lysate) to a 96-well plate. Add the reaction buffer containing DTT and the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC).[17][19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[17][19]

  • Measurement: Measure the absorbance at 405 nm for colorimetric assays or fluorescence (e.g., excitation at 380 nm and emission at 440 nm) for fluorometric assays.[17][18]

  • Data Analysis: Quantify the fold-increase in caspase activity compared to the untreated control.

Western Blotting for Protein Expression

This protocol is to analyze the effect of the compound on the expression levels of key proteins involved in cell cycle and apoptosis.

Methodology:

  • Protein Extraction: Treat cells with the compound, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[21]

  • Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.[22]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated-Histone H3, p21, cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.[21][23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20]

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., nude or SCID mice).[24][25]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[26]

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.[25][26]

  • Monitoring: Monitor tumor size using calipers and body weight regularly (e.g., 2-3 times per week).[26]

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) and assess any treatment-related toxicity.

References

Application Notes and Protocols for 3-Amino-N-hydroxypropanamide Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Amino-N-hydroxypropanamide hydrochloride, also known as beta-alanine hydroxamic acid, is a potential histone deacetylase (HDAC) inhibitor. However, there is limited specific in vivo data available for this particular compound in publicly accessible literature. The following application notes and protocols are based on the general characteristics of hydroxamate-based HDAC inhibitors and are intended to serve as a guideline. Researchers should conduct dose-finding and toxicity studies before commencing efficacy experiments.

Introduction

This compound is a small molecule containing a hydroxamic acid moiety, a key feature for many inhibitors of zinc-dependent histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2] By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[3] This mechanism underlies the investigation of HDAC inhibitors as potential therapeutic agents for cancer and other diseases.

Synonyms: Beta-alanine hydroxamic acid hydrochloride, 3-amino-N-hydroxy-propanamide HCl.

Mechanism of Action: Histone Deacetylase Inhibition

The primary proposed mechanism of action for this compound is the inhibition of histone deacetylases. The hydroxamic acid group chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic activity.[4] This leads to an accumulation of acetylated histones, which in turn alters gene expression.

The consequences of HDAC inhibition are pleiotropic and can include:

  • Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[3]

  • Apoptosis: Induction of both intrinsic and extrinsic apoptotic pathways through the expression of pro-apoptotic genes.[3]

  • Inhibition of Angiogenesis: Downregulation of factors like HIF-1α.[3]

  • Modulation of Immune Responses.

Signaling Pathway Overview

The inhibition of HDACs by this compound is expected to impact multiple cellular signaling pathways. A simplified representation of the central mechanism is provided below.

HDAC_Inhibition_Pathway cluster_acetylation Histone Acetylation State HDACi 3-Amino-N-hydroxypropanamide hydrochloride HDAC Histone Deacetylases (HDACs) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones HATs Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression CellularEffects Cell Cycle Arrest Apoptosis Anti-Angiogenesis GeneExpression->CellularEffects

Caption: Mechanism of HDAC Inhibition.

Quantitative Data from In Vivo Studies

As specific in vivo data for this compound is scarce, the following table summarizes representative data for other hydroxamate-based HDAC inhibitors in preclinical cancer models. This is intended to provide a general framework for designing in vivo studies.

ParameterVorinostat (SAHA)Belinostat (PXD101)Panobinostat (LBH589)
Animal Model Mouse Xenograft (Colon Cancer)Mouse Xenograft (Ovarian Cancer)Mouse Xenograft (Multiple Myeloma)
Dosage 50-150 mg/kg20-80 mg/kg10-20 mg/kg
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)Intravenous (i.v.), Intraperitoneal (i.p.)Oral (p.o.), Intraperitoneal (i.p.)
Dosing Schedule DailyDaily or 5 days/week3 times/week
Observed Efficacy Tumor growth inhibitionSignificant tumor growth delayReduced tumor burden, increased survival
Reference [General knowledge from preclinical studies][5][General knowledge from preclinical studies]

Experimental Protocols

The following are generalized protocols for the in vivo evaluation of a novel HDAC inhibitor like this compound.

Animal Model and Husbandry
  • Species: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used for human tumor xenograft models.

  • Age/Weight: 6-8 weeks old, 18-22 grams.

  • Housing: Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Implantation
  • Cell Culture: Culture the desired human cancer cell line (e.g., HCT116 for colon cancer, A549 for lung cancer) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

Dosing and Administration
  • Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. For oral administration, this could be 0.5% methylcellulose or 5% DMSO in corn oil. For intraperitoneal or intravenous injection, a sterile saline solution may be appropriate, but solubility must be confirmed.

  • Dose Groups: Randomize mice into treatment groups (typically n=8-10 per group) once tumors reach a palpable size (e.g., 100-150 mm³).

    • Vehicle Control

    • This compound (Low Dose)

    • This compound (High Dose)

    • Positive Control (e.g., a known HDAC inhibitor like SAHA)

  • Administration: Administer the compound according to the chosen route and schedule.

Efficacy Assessment
  • Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Body Weight: Monitor the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. At the endpoint, euthanize the animals and excise the tumors for further analysis.

Pharmacodynamic (PD) and Biomarker Analysis
  • Tissue Collection: Collect tumors and other relevant tissues (e.g., blood, liver) at the end of the study.

  • Western Blotting: Prepare protein lysates from tumor tissue to assess the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and other relevant proteins (e.g., p21). An increase in histone acetylation would be a direct indicator of HDAC inhibition.

  • Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression of biomarkers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis).

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Compound, Positive Control) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring 2-3 times/week endpoint Endpoint Criteria Met monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Pharmacodynamic & Biomarker Analysis (Western Blot, IHC) euthanasia->analysis end End analysis->end

Caption: General In Vivo Experimental Workflow.

Safety and Toxicology

The toxicity profile of this compound has not been extensively reported. For HDAC inhibitors in general, common toxicities observed in preclinical and clinical studies include:

  • Fatigue

  • Gastrointestinal disturbances (nausea, vomiting, diarrhea)

  • Hematological effects (thrombocytopenia, anemia)

  • Electrolyte imbalances

It is crucial to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity (e.g., weight loss, changes in behavior, mortality).

Conclusion

This compound is a potential HDAC inhibitor that warrants further investigation for its therapeutic potential. The protocols and information provided herein offer a foundational framework for researchers to design and execute in vivo studies to evaluate its efficacy and mechanism of action. Due to the limited specific data on this compound, careful dose-escalation and toxicity assessments are paramount. The methodologies outlined, which are standard for the evaluation of HDAC inhibitors, should be adapted based on the specific research question and animal model.

References

Application Note: Analysis of HDAC Inhibition by 3-Amino-N-hydroxypropanamide hydrochloride using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1][2] Overexpression and aberrant activity of HDACs have been implicated in the pathogenesis of various diseases, including cancer, making them a promising target for therapeutic intervention.[1][3]

HDAC inhibitors (HDACis) are a class of epigenetic-modifying agents that block the activity of HDACs, leading to an accumulation of acetylated histones and other proteins.[3][4] This hyperacetylation results in a more relaxed chromatin structure, facilitating gene expression.[4] The downstream effects of HDAC inhibition are diverse and can include cell cycle arrest, differentiation, and apoptosis of malignant cells.[3]

3-Amino-N-hydroxypropanamide hydrochloride is a hydroxamic acid-based compound anticipated to function as an HDAC inhibitor due to the presence of the hydroxamate group, a known zinc-binding motif that chelates the zinc ion in the active site of HDAC enzymes. This application note provides a detailed protocol for the analysis of HDAC inhibition by this compound in a cellular context using Western blot analysis to detect changes in histone acetylation.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[5] In this application, whole-cell lysates from cells treated with this compound are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) and total histones (as a loading control).[6][7] An increase in the signal from acetylated histone antibodies in treated cells compared to untreated controls indicates successful inhibition of HDAC activity by the compound.

Expected Outcomes

The following table summarizes the expected changes in protein levels following successful HDAC inhibition by this compound.

Target ProteinExpected Change in Treated CellsRationale
Acetyl-Histone H3 (Ac-H3) IncreaseInhibition of HDACs prevents the removal of acetyl groups from histone H3.[7][8]
Acetyl-Histone H4 (Ac-H4) IncreaseInhibition of HDACs prevents the removal of acetyl groups from histone H4.[9]
Total Histone H3 No significant changeServes as a loading control to ensure equal protein loading between samples.
α-Tubulin Potential Increase in AcetylationSome HDACs, like HDAC6, are known to deacetylate non-histone proteins such as α-tubulin.[8]
β-Actin No significant changeCommonly used as a loading control for whole-cell lysates.[9]

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Tris-Glycine SDS-PAGE gels (e.g., 4-20% gradient)

  • SDS-PAGE Running Buffer

  • PVDF or Nitrocellulose Membranes (0.22 µm or 0.45 µm)

  • Transfer Buffer

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies:

    • Rabbit anti-Acetyl-Histone H3 (e.g., Millipore #06-599)

    • Rabbit anti-Acetyl-Histone H4 (e.g., Millipore)

    • Rabbit anti-Histone H3

    • Mouse anti-β-Actin

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Cell Culture and Treatment
  • Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a vehicle-treated control (e.g., DMSO). A known HDAC inhibitor like Trichostatin A (TSA) or SAHA can be used as a positive control.[10]

Protein Extraction
  • After treatment, wash the cells twice with ice-cold PBS.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration using a BCA protein assay.

Western Blot Protocol
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE: Load the denatured protein samples into the wells of a Tris-Glycine SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5] The small size of histones may necessitate the use of a 0.22 µm pore size membrane for optimal retention.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[5][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add ECL substrate to the membrane and incubate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total histone and β-actin as loading controls.

Visualizations

HDAC_Inhibition_Pathway HDACi 3-Amino-N-hydroxypropanamide hydrochloride HDAC HDAC HDACi->HDAC Inhibits AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Deacetylates Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin AcetylatedHistones->Histones Acetylation (HATs) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression OpenChromatin->GeneExpression CellEffects Cell Cycle Arrest, Apoptosis, Differentiation GeneExpression->CellEffects

Caption: Signaling pathway of HDAC inhibition.

Western_Blot_Workflow start Start: Cell Culture treatment Treatment with 3-Amino-N-hydroxypropanamide hydrochloride start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (Blotting) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Experimental workflow for Western blot analysis.

References

Application Notes and Protocols for Cell Viability Assays with 3-Amino-N-hydroxypropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for assessing the effects of 3-Amino-N-hydroxypropanamide hydrochloride on cell viability using two common colorimetric assays: MTT and XTT. While specific data on the cellular effects of this compound are not extensively documented in publicly available literature, this document outlines detailed protocols for conducting these assays to determine its potential cytotoxic or cytostatic properties.

This compound is a chemical compound with potential applications in various research fields.[1][2] Understanding its impact on cell viability is a critical first step in evaluating its biological activity. The MTT and XTT assays are reliable, high-throughput methods for screening the effects of compounds on cell proliferation and cytotoxicity.[3]

The principle behind both assays lies in the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product that is insoluble in water.[4][5] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is similar, but utilizes a second-generation tetrazolium salt, 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), which is reduced to a water-soluble orange formazan product, simplifying the procedure by eliminating the need for a solubilization step.[3][4]

Data Presentation

The following table is a template illustrating how to present quantitative data obtained from MTT or XTT assays when evaluating the effect of this compound on a hypothetical cancer cell line.

Table 1: Effect of this compound on Cell Viability (Hypothetical Data)

Concentration of this compound (µM)% Cell Viability (MTT Assay)% Cell Viability (XTT Assay)
0 (Control)100 ± 5.2100 ± 4.8
198 ± 4.599 ± 5.1
1085 ± 6.188 ± 5.5
5062 ± 7.365 ± 6.8
10041 ± 5.945 ± 6.2
25023 ± 4.828 ± 5.0
50010 ± 3.112 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a standard procedure and may require optimization depending on the cell line and experimental conditions.

Materials:

  • This compound

  • Target cells (e.g., cancer cell line)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Make serial dilutions to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

XTT Cell Viability Assay Protocol

This protocol offers a more streamlined approach as the formazan product is water-soluble.

Materials:

  • This compound

  • Target cells

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • XTT labeling reagent and electron-coupling reagent (often supplied as a kit)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the prepared XTT working solution to each well.

  • Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time may need to be optimized based on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450 and 500 nm (the optimal wavelength depends on the specific XTT kit used). A reference wavelength of 630-690 nm should be used to subtract the background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

Visualizations

The following diagrams illustrate the workflows of the MTT and XTT assays.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add 3-Amino-N-hydroxypropanamide hydrochloride incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance end End read_absorbance->end XTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add 3-Amino-N-hydroxypropanamide hydrochloride incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_xtt Add XTT Reagent incubate2->add_xtt incubate3 Incubate (2-4h) (Color Development) add_xtt->incubate3 read_absorbance Read Absorbance (450-500 nm) incubate3->read_absorbance end End read_absorbance->end Assay_Principle cluster_MTT MTT Assay cluster_XTT XTT Assay mtt MTT (Yellow, Soluble) formazan_mtt Formazan (Purple, Insoluble) mtt->formazan_mtt Mitochondrial Dehydrogenases (Viable Cells) xtt XTT (Light Orange, Soluble) formazan_xtt Formazan (Orange, Soluble) xtt->formazan_xtt Cellular Reductases (Viable Cells)

References

Application Notes and Protocols for 3-Amino-N-hydroxypropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-hydroxypropanamide hydrochloride, also known as beta-alanine hydroxamic acid, is a small molecule belonging to the class of hydroxamic acids. This class of compounds is known to act as histone deacetylase (HDAC) inhibitors. HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This mechanism underlies the potential of HDAC inhibitors as therapeutic agents in oncology and neurodegenerative diseases.

While direct in vivo efficacy data for this compound in animal models is not extensively available in peer-reviewed literature, this document provides a comprehensive guide based on the known in vitro activity of its derivatives and established protocols for testing other HDAC inhibitors in relevant animal models. These application notes and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Mechanism of Action: Histone Deacetylase Inhibition

Histone deacetylase inhibitors (HDACis) represent a promising class of therapeutic agents. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of genes. In various diseases, including cancer and neurodegenerative disorders, the aberrant activity of HDACs contributes to the silencing of essential genes, such as tumor suppressors and those involved in neuronal survival.

This compound, as a hydroxamic acid derivative, is predicted to function as a pan-HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity. This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure (euchromatin), and the reactivation of gene transcription. This can, in turn, induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells, or promote neuronal protection and plasticity in the context of neurodegenerative diseases.

HDAC_Inhibition cluster_0 Normal Gene Regulation cluster_1 Action of this compound HAT Histone Acetyltransferase (HAT) Ac Acetyl Group HAT->Ac + Histone_A2 Acetylated Histone (Euchromatin) HAT->Histone_A2 + Acetyl Group HDAC Histone Deacetylase (HDAC) Histone_A Acetylated Histone (Euchromatin) HDAC->Histone_A - Acetyl Group HDAC_Inhibited Inhibited HDAC Ac->Histone_A Histone_D Deacetylated Histone (Heterochromatin) Histone_A->Histone_D Gene_On Gene Transcription ON Histone_A->Gene_On Gene_Off Gene Transcription OFF Histone_D->Gene_Off Drug 3-Amino-N- hydroxypropanamide hydrochloride Drug->HDAC Gene_On2 Therapeutic Gene Transcription ON (e.g., Tumor Suppressors) Histone_A2->Gene_On2

Figure 1. Mechanism of Action of this compound.

Quantitative Data

While in vivo data for this compound is limited, a study on its amide-based derivatives provides valuable in vitro quantitative data. These derivatives were evaluated for their ability to inhibit HDAC1 and their anti-proliferative effects on a human neuroblastoma cell line (BE(2)-C).[1]

CompoundTargetAssayEndpointValueCell Line
Derivative of β-alanine hydroxamic acid (Compound 3)HDAC1In vitro enzymatic assayIC5038 µM-
Derivative of β-alanine hydroxamic acid (Compound 4)HDAC1In vitro enzymatic assayIC5084 µM-
Derivative of β-alanine hydroxamic acid (Compound 5)HDAC1In vitro enzymatic assayIC5048 µM-
Derivative of β-alanine hydroxamic acid (Compound 6)HDAC1In vitro enzymatic assayIC5063 µM-
Derivative of β-alanine hydroxamic acid (Compound 7)HDAC1In vitro enzymatic assayIC5055 µM-
Derivative of β-alanine hydroxamic acid (Compound 2)HDAC1In vitro enzymatic assay% Inhibition @ 250 µM40%-
Derivative of β-alanine hydroxamic acid (Compound 2)-Anti-proliferative assay% Activity @ 50 µM57.0%BE(2)-C Neuroblastoma
Derivative of β-alanine hydroxamic acid (Compound 3)-Anti-proliferative assay% Activity @ 50 µM88.6%BE(2)-C Neuroblastoma
Derivative of β-alanine hydroxamic acid (Compound 4)-Anti-proliferative assay% Activity @ 50 µM79.1%BE(2)-C Neuroblastoma
Derivative of β-alanine hydroxamic acid (Compound 5)-Anti-proliferative assay% Activity @ 50 µM85.3%BE(2)-C Neuroblastoma
Derivative of β-alanine hydroxamic acid (Compound 6)-Anti-proliferative assay% Activity @ 50 µM81.3%BE(2)-C Neuroblastoma
Derivative of β-alanine hydroxamic acid (Compound 7)-Anti-proliferative assay% Activity @ 50 µM83.0%BE(2)-C Neuroblastoma

Experimental Protocols

The following protocols are generalized methodologies for testing the efficacy of a novel HDAC inhibitor, such as this compound, in preclinical animal models of cancer and neurodegenerative disease. These are based on established practices with other well-characterized HDAC inhibitors.

Protocol 1: Evaluation of Efficacy in a Human Tumor Xenograft Model

This protocol describes the use of a subcutaneous xenograft model in immunodeficient mice to assess the anti-tumor activity of this compound.

1. Animal Model:

  • Species: Athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.

  • Housing: Maintained in a pathogen-free environment with ad libitum access to food and water.

2. Cell Line and Tumor Implantation:

  • Cell Line: A human cancer cell line known to be sensitive to HDAC inhibitors (e.g., a colon, breast, or lung cancer cell line).

  • Procedure:

    • Culture the selected cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.

3. Treatment Regimen:

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a mean volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and/or PEG).

  • Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection) at a predetermined dose and schedule (e.g., daily, every other day). The control group should receive the vehicle only.

4. Efficacy Endpoints:

  • Tumor Growth Inhibition (TGI): Continue treatment for a specified period (e.g., 21-28 days). The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Survival: In some studies, treatment may continue until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit) to assess the effect on survival.

  • Pharmacodynamic Markers: At the end of the study, tumors can be excised and analyzed for markers of HDAC inhibition, such as increased histone H3 and H4 acetylation, by Western blotting or immunohistochemistry.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with 3-Amino-N-hydroxypropanamide hydrochloride randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring endpoint Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition endpoint->tgi survival Survival Analysis endpoint->survival pd_markers Pharmacodynamic Markers (e.g., Histone Acetylation) endpoint->pd_markers

Figure 2. Xenograft Model Experimental Workflow.
Protocol 2: Evaluation of Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the use of a transgenic mouse model of Alzheimer's disease to evaluate the neuroprotective effects of this compound.

1. Animal Model:

  • Species: A transgenic mouse model that develops key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits (e.g., 5XFAD, APP/PS1).

  • Housing: Group-housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Treatment Regimen:

  • Age of Treatment: Initiate treatment at an age when pathological changes are known to begin but before significant neuronal loss occurs.

  • Drug Formulation and Administration: Prepare and administer this compound as described in Protocol 1. The route of administration should ensure blood-brain barrier penetration.

  • Groups: Include a wild-type control group, a vehicle-treated transgenic group, and one or more dose groups of the treated transgenic mice.

3. Efficacy Endpoints:

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze or Novel Object Recognition: To evaluate working memory and recognition memory.

    • Conduct behavioral tests after a sufficient duration of treatment (e.g., 1-3 months).

  • Histopathological and Biochemical Analysis:

    • At the end of the study, perfuse the mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 4G8 or 6E10 antibodies) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • ELISA: Quantify the levels of soluble and insoluble amyloid-beta peptides in brain homogenates.

    • Western Blotting: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and assess histone acetylation levels.

AD_Model_Workflow start Start animal_selection Select Transgenic AD and Wild-Type Mice start->animal_selection treatment_initiation Initiate Treatment at Pre-symptomatic Stage animal_selection->treatment_initiation treatment_groups Treatment Groups: - Wild-Type + Vehicle - Transgenic + Vehicle - Transgenic + Drug treatment_initiation->treatment_groups behavioral_testing Behavioral Testing (e.g., Morris Water Maze) treatment_groups->behavioral_testing endpoint Endpoint: Tissue Collection behavioral_testing->endpoint histopathology Histopathology (Amyloid Plaques, Neuroinflammation) endpoint->histopathology biochemistry Biochemical Analysis (Aβ levels, Synaptic Proteins, Histone Acetylation) endpoint->biochemistry

Figure 3. Alzheimer's Disease Model Experimental Workflow.

Conclusion

This compound holds promise as a therapeutic agent due to its potential to inhibit histone deacetylases. The provided application notes and protocols offer a framework for the preclinical evaluation of its efficacy in animal models of cancer and neurodegenerative diseases. While direct in vivo data for this specific compound is currently lacking, the methodologies outlined here, based on extensive research with other HDAC inhibitors, provide a robust starting point for researchers to investigate its therapeutic potential and elucidate its mechanism of action in a preclinical setting. Careful study design and the inclusion of relevant pharmacodynamic markers will be crucial in advancing our understanding of this compound's capabilities.

References

Application Notes and Protocols for High-Throughput Screening with 3-Amino-N-hydroxypropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for potential therapeutic agents. 3-Amino-N-hydroxypropanamide hydrochloride, a small molecule containing a hydroxamate functional group, is a prime candidate for screening campaigns targeting zinc-dependent enzymes, most notably histone deacetylases (HDACs). The hydroxamic acid moiety is a well-established zinc-binding group, a key feature for inhibiting these enzymes. Altered HDAC activity is implicated in a wide range of diseases, including various cancers and neurological disorders, making them attractive targets for therapeutic intervention.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and similar compounds in HTS campaigns to identify and characterize HDAC inhibitors.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1][2] HDACs are integral to the regulation of numerous cellular processes, including cell cycle progression, differentiation, and apoptosis.[3]

In many diseases, particularly cancer, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes.[4] Inhibitors containing a hydroxamate group, such as this compound, are designed to chelate the zinc ion within the active site of the HDAC enzyme, effectively blocking its deacetylase activity.[5][6] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), a more open chromatin structure, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[3]

Signaling Pathway Diagram

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Proteins Acetylated_Histone Acetylated Histone (Open Chromatin) DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone Deacetylation Inhibitor 3-Amino-N-hydroxypropanamide hydrochloride Inhibitor->HDAC Inhibits Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histone->Gene_Expression Allows Deacetylated_Histone->Gene_Expression Represses Apoptosis Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis Leads to

Caption: Mechanism of HDAC Inhibition by this compound.

High-Throughput Screening Protocols

Two primary assay formats are widely used for HTS of HDAC inhibitors: fluorescence-based and luminescence-based assays. Both are amenable to automation in 96-, 384-, or 1536-well plate formats.[7]

Fluorescence-Based HDAC Activity/Inhibition Assay

This protocol is adapted from commercially available kits that utilize a fluorogenic substrate.[8][9][10]

Assay Principle: The assay employs a substrate containing an acetylated lysine residue linked to a fluorophore. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, containing a protease, is then added which specifically cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. HDAC inhibitors prevent the initial deacetylation step, resulting in a reduced or absent fluorescent signal. The signal is inversely proportional to HDAC activity.[11]

Materials:

  • This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

  • Recombinant human HDAC enzyme (e.g., HDAC1).

  • HDAC Assay Buffer.

  • Fluorogenic HDAC Substrate.

  • HDAC Developer Solution.

  • Trichostatin A or SAHA (as a positive control inhibitor).

  • Black, flat-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with appropriate filters (e.g., Ex/Em = 350-380 nm/440-465 nm).[8][10]

Experimental Protocol:

  • Compound Plating: Prepare serial dilutions of this compound and other test compounds in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50-200 nL) of each compound dilution to the wells of the assay plate.

  • Controls: Designate wells for the following controls:

    • 100% Activity Control (Vehicle): Wells containing enzyme and substrate with only the solvent (e.g., DMSO) used for the test compounds.

    • Inhibitor Control: Wells containing enzyme, substrate, and a known potent HDAC inhibitor like Trichostatin A.

    • No Enzyme Control (Blank): Wells containing substrate and assay buffer but no enzyme.

  • Enzyme Addition: Dilute the HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. Add the diluted enzyme solution to each well (except for the "No Enzyme" controls).

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic deacetylation.[8]

  • Development: Add the Developer Solution to all wells. Incubate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.[7][8]

  • Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex 355 nm / Em 460 nm).[10]

Luminescence-Based HDAC Activity/Inhibition Assay

This protocol is based on the principles of the HDAC-Glo™ I/II Assay.[12][13]

Assay Principle: This homogeneous "add-mix-measure" assay utilizes an acetylated, cell-permeant luminogenic peptide substrate.[12] When deacetylated by an HDAC enzyme, the substrate can be cleaved by a developer reagent protease. This cleavage releases aminoluciferin, which is then consumed by a luciferase enzyme to produce a stable, persistent light signal ("glow" luminescence). The luminescent signal is directly proportional to HDAC activity.[12][13]

Materials:

  • This compound (or other test compounds) dissolved in DMSO.

  • HDAC-Glo™ I/II Reagent (contains acetylated luminogenic substrate, luciferase, and other components).

  • HDAC-Glo™ I/II Developer (contains a protease).

  • Recombinant human HDAC enzyme or cell lysate containing HDACs.

  • White, opaque 96- or 384-well microplates (to maximize light output).

  • Luminometer plate reader.

Experimental Protocol:

  • Compound Plating: As described in the fluorescence-based assay, plate serial dilutions of test compounds into the wells of a white, opaque microplate. Include appropriate vehicle and positive controls.

  • Enzyme/Substrate Mix: Prepare a reaction mix containing the HDAC enzyme and the HDAC-Glo™ I/II Reagent in an appropriate buffer.

  • Reaction Initiation: Add the enzyme/substrate mix to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-45 minutes).[12]

  • Development and Signal Generation: Add the HDAC-Glo™ I/II Developer to all wells. This single addition contains the protease that initiates the light-producing reaction.

  • Signal Stabilization: Incubate for an additional 15-20 minutes at room temperature to allow the luminescent signal to stabilize. The signal is typically stable for several hours.[12]

  • Signal Detection: Measure the luminescence using a plate reader.

HTS Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screening Automated Screening cluster_analysis Data Analysis Compound_Prep Prepare Compound Library (incl. 3-Amino-N-hydroxypropanamide HCl) Serial Dilutions in DMSO Compound_Plating Dispense Compounds into 384-well Plates Compound_Prep->Compound_Plating Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers, Controls) Reagent_Addition Add Enzyme & Substrate Reagent_Prep->Reagent_Addition Compound_Plating->Reagent_Addition Incubation Incubate at 37°C Reagent_Addition->Incubation Development Add Developer Reagent Incubation->Development Signal_Read Read Plate (Fluorescence or Luminescence) Development->Signal_Read Data_QC Quality Control (Z'-factor, S/N ratio) Signal_Read->Data_QC Normalization Normalize Data (% Inhibition) Data_QC->Normalization Curve_Fitting Dose-Response Curve Fitting (IC50 determination) Normalization->Curve_Fitting Hit_ID Hit Identification & Prioritization Curve_Fitting->Hit_ID

Caption: General workflow for a high-throughput screen for HDAC inhibitors.

Data Presentation and Analysis

Data from HTS assays should be carefully analyzed to identify "hits"—compounds that exhibit significant and dose-dependent inhibition of the target enzyme.

Primary Data Analysis:

  • Normalization: The raw data from the plate reader is normalized to percent inhibition using the control wells: % Inhibition = 100 x (1 - [(Signal_Test_Compound - Signal_No_Enzyme) / (Signal_Vehicle - Signal_No_Enzyme)])

  • Quality Control: The quality and robustness of the assay are assessed using statistical parameters like the Z'-factor and Signal-to-Noise (S/N) ratio. A Z'-factor > 0.5 is generally considered excellent for HTS.

Dose-Response and IC50 Determination: For compounds identified as hits in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration. A sigmoidal curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Table: Below is a table summarizing hypothetical IC50 values for this compound and known control inhibitors against different HDAC isoforms. This format allows for clear comparison of potency and selectivity.

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
3-Amino-N-hydroxypropanamide HCl 15018525095
Trichostatin A (Control)1.52.03.510.0
SAHA (Vorinostat) (Control)2.53.05.015.0
Ricolinostat (ACY-1215) (HDAC6-selective)>5000>5000>50005.0

Note: The IC50 values presented for this compound are purely illustrative for data presentation purposes and are not derived from experimental results.

Conclusion

This compound represents a promising scaffold for the discovery of novel HDAC inhibitors. The detailed protocols and workflows provided herein offer a robust framework for its evaluation in high-throughput screening campaigns. By employing either fluorescence or luminescence-based assays, researchers can efficiently screen and identify potent inhibitors, characterize their dose-response relationships, and assess their selectivity against various HDAC isoforms, paving the way for further lead optimization and drug development.

References

Troubleshooting & Optimization

3-Amino-N-hydroxypropanamide hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of 3-Amino-N-hydroxypropanamide hydrochloride (CAS: 88872-31-5). Due to the limited availability of specific experimental data for this compound, this guide incorporates general principles from related chemical structures, such as β-alanine derivatives and hydroxamic acids, to provide practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound, also known as β-alanine hydroxamate hydrochloride, is a derivative of the non-proteinogenic amino acid β-alanine.[1] The presence of a hydroxamate functional group suggests its potential as a metal ion chelator.[1] As a hydrochloride salt, it is expected to have enhanced solubility in aqueous solutions.[1]

Q2: What is the recommended storage condition for this compound?

A2: It is recommended to store this compound at 2-8°C.[2] For stock solutions, storage at -20°C or -80°C may be advisable to prolong stability, a common practice for similar compounds.[3]

Q3: In which solvents is this compound likely to be soluble?

A3: As a hydrochloride salt of a small polar molecule containing amino and hydroxamate groups, it is expected to be highly soluble in water.[1][4] Its solubility in organic solvents is likely to be lower, particularly in non-polar solvents.[4] For compounds with similar structures, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[3]

Q4: What are the potential stability issues with this compound?

A4: The primary stability concerns for this compound in solution are likely related to the hydrolysis of the hydroxamic acid and amide functionalities. Hydroxamic acids are generally weak acids and can be unstable under certain conditions.[5] The stability can be influenced by pH, temperature, and the presence of metal ions. Degradation pathways for similar compounds can include hydrolysis, hydroxylation, and decarboxylation.[6]

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Suggested Solution
Compound does not fully dissolve in water. Insufficient solvent volume or low temperature.- Increase the solvent volume.- Gently warm the solution (e.g., to 37°C).[3]- Use sonication to aid dissolution.[3]
Precipitation occurs after cooling a warmed solution. The compound has limited solubility at lower temperatures.- Prepare a more dilute solution.- Maintain the solution at the temperature required for solubility if the experimental protocol allows.- Consider using a co-solvent if compatible with your experiment.
Incomplete dissolution in organic solvents. The compound has low solubility in non-polar organic solvents.- Use a more polar organic solvent (e.g., methanol, ethanol, DMSO).- Prepare a stock solution in a minimal amount of a compatible polar solvent before diluting into the less polar medium.
Stability Issues
Problem Possible Cause Suggested Solution
Loss of activity or degradation of the compound in aqueous solution over time. Hydrolysis of the hydroxamic acid or amide group.- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]- Maintain the pH of the solution within a stable range (near neutral, unless otherwise required). Hydroxamic acid stability is pH-dependent.[5]
Discoloration of the solution. Chelation of trace metal ions from the solvent or container.- Use high-purity, metal-free water and reagents.- Prepare solutions in metal-free containers (e.g., plastic instead of glass where appropriate).
Inconsistent experimental results. Degradation due to exposure to light or high temperatures.- Protect solutions from light by using amber vials or wrapping containers in foil.- Avoid prolonged exposure to elevated temperatures unless required by the experimental protocol.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Dissolution: Add a portion of high-purity water (e.g., Milli-Q or equivalent) to the solid.

  • Mixing: Gently vortex or stir the mixture.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, warm the solution to approximately 37°C in a water bath and/or place it in an ultrasonic bath for short intervals.[3]

  • Final Volume: Once fully dissolved, add water to reach the final desired concentration.

  • Storage: If not for immediate use, filter-sterilize the solution (if required for the application), aliquot into sterile, light-protected tubes, and store at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Solution Stability

  • Solution Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial concentration and purity.

  • Incubation: Store aliquots of the solution under various conditions to be tested (e.g., different temperatures, pH values, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from each condition and analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity of the compound at each time point to the initial (T=0) measurement to determine the rate and extent of degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_testing Stability Testing cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve mix Vortex/Sonicate dissolve->mix initial_analysis T=0 Analysis (HPLC/LC-MS) mix->initial_analysis Start Experiment incubation Incubate under Test Conditions (Temp, pH, Light) initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis data_analysis Compare Results to T=0 timepoint_analysis->data_analysis Collect Data conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

troubleshooting_logic start Issue Encountered solubility_issue Solubility Problem? start->solubility_issue stability_issue Stability Problem? start->stability_issue warm_sonicate Warm solution? Sonicate? solubility_issue->warm_sonicate Yes fresh_solution Prepare fresh solution? Aliquot and freeze? stability_issue->fresh_solution Yes change_solvent Consider a more polar solvent warm_sonicate->change_solvent No Improvement success1 Issue Resolved warm_sonicate->success1 Resolved check_conditions Check pH and protect from light/heat fresh_solution->check_conditions No Improvement success2 Issue Resolved fresh_solution->success2 Resolved

References

Troubleshooting 3-Amino-N-hydroxypropanamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Amino-N-hydroxypropanamide hydrochloride. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: How should I properly dissolve this compound for my experiments?

A1: this compound is a salt and is generally expected to be soluble in aqueous buffers. However, solubility can be affected by pH and buffer composition. For optimal dissolution, start with a small amount of powder in your desired aqueous buffer and vortex. If you encounter solubility issues, sonication may help. It is recommended to prepare fresh solutions for each experiment to avoid potential degradation. The hydrochloride salt form can make the solution slightly acidic, which might influence your experimental system.[1]

Q2: What is the stability of this compound in solution?

A2: The stability of this compound in solution has not been extensively characterized in publicly available literature. As a general precaution for hydroxamate-containing compounds, it is advisable to prepare solutions fresh before use and store them on ice for the duration of the experiment.[2] Avoid repeated freeze-thaw cycles. For long-term storage, it is best to store the compound as a dry powder at the recommended temperature, typically -20°C.

Q3: I am not observing the expected biological activity. What could be the reason?

A3: There could be several reasons for a lack of biological activity. First, confirm the purity and integrity of your compound. Degradation during storage or in solution could be a factor. Second, the compound's mechanism of action may not be relevant to your experimental system. Based on its structure, this compound is hypothesized to act as a metalloenzyme inhibitor, so its activity will be most apparent in systems containing such enzymes.[3][4] Also, consider the possibility that the compound is a Pan-Assay Interference Compound (PAINS), which can lead to false-positive or misleading results in certain assay formats.[5]

Q4: Can I use the free base form of 3-amino-N-hydroxypropanamide in my experiments?

A4: Yes, it is possible to convert the hydrochloride salt to the free base. This can be achieved by neutralizing the hydrochloride with a suitable base.[6] However, keep in mind that the solubility and stability of the free base may differ from the hydrochloride salt. The choice between the salt and the free base will depend on the specific requirements of your experiment, such as the desired pH and the solvent system used.

Troubleshooting Guides

Inconsistent Experimental Results

Q5: My results with this compound are not reproducible. What are the common causes of this variability?

A5: Inconsistent results can stem from several factors. Here is a checklist to help you troubleshoot:

  • Solution Preparation: Are you preparing fresh solutions for each experiment? The compound may be degrading in solution over time.

  • pH of the Solution: The hydrochloride salt can lower the pH of your solution. Ensure the final pH of your experimental medium is consistent across all experiments.

  • Compound Purity: Verify the purity of your compound stock. Impurities can lead to variable results.

  • Experimental Conditions: Small variations in incubation time, temperature, or reagent concentrations can lead to significant differences in results. Maintain strict consistency in your protocol.

Solubility Issues

Q6: I am having trouble dissolving this compound in my buffer. What can I do?

A6: If you are facing solubility challenges, consider the following options:

  • Adjusting the pH: The solubility of amino acid derivatives can be pH-dependent. Try adjusting the pH of your buffer to see if it improves solubility.

  • Using a Different Buffer System: Some buffer components can interact with the compound and affect its solubility. Experiment with different buffer systems to find one that is compatible.

  • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.

  • Co-solvents: In some cases, a small percentage of a co-solvent like DMSO or ethanol may be used, but be sure to check its compatibility with your experimental system.

The following table summarizes the solubility of related amino acid derivatives in different aqueous solutions, which may provide some guidance.[7][8]

Amino Acid DerivativeSolvent SystemRelative Solubility Increase
Glycine2 mol/kg MgCl2~1.6 fold
L-Aspartic Acid2 mol/kg CaCl2Higher than Glycine
L-Leucine2 mol/kg Ca(NO3)2Lower than L-Aspartic Acid
Unexpected Results in Enzyme Assays

Q7: I am using this compound as a potential enzyme inhibitor, but I am seeing an increase in enzyme activity. What could explain this?

A7: An apparent increase in enzyme activity is an unusual but not impossible result. Here are a few potential explanations:

  • Assay Interference: The compound might be interfering with your detection method. For example, it could have fluorescent properties that overlap with your assay's reporter molecule. Run a control with the compound and the detection reagents in the absence of the enzyme.

  • Allosteric Activation: While hypothesized to be an inhibitor, it's possible the compound is binding to an allosteric site on the enzyme and causing a conformational change that increases its activity.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that can interfere with assay results in a non-specific manner.

Experimental Protocols

Protocol: Metalloenzyme Inhibition Assay

This protocol provides a general framework for testing the inhibitory potential of this compound against a model metalloenzyme.

1. Materials and Reagents:

  • Purified metalloenzyme

  • Substrate for the enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader

  • 96-well plates

2. Experimental Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound in the assay buffer. Prepare serial dilutions to test a range of concentrations.

  • Enzyme and Substrate Preparation: Dilute the enzyme and substrate to their working concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound at various concentrations

    • Enzyme solution

  • Pre-incubation: Incubate the plate at the desired temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Data Collection: Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[9][10]

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Inhibitor, Enzyme, Substrate) serial_dil Perform Serial Dilutions (Inhibitor) prep_sol->serial_dil add_reagents Add Buffer, Inhibitor, and Enzyme to Plate serial_dil->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Substrate (Initiate Reaction) pre_incubate->add_substrate measure Measure Product Formation (Microplate Reader) add_substrate->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

Hypothetical Signaling Pathway

Inhibition of a Zinc-Containing Metalloenzyme

The hydroxamate group of 3-Amino-N-hydroxypropanamide is a known zinc-binding group.[3][4] Therefore, a plausible mechanism of action is the inhibition of a metalloenzyme by chelating the zinc ion in its active site. This prevents the substrate from binding and catalysis from occurring.

G Substrate Substrate Enzyme Metalloenzyme (Active) Substrate->Enzyme Binds to active site Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Substrate->Enzyme_Inhibitor Binding blocked Product Product Enzyme->Product Catalysis Inhibitor 3-Amino-N- hydroxypropanamide hydrochloride Inhibitor->Enzyme Binds to active site (chelates Zn2+) No_Reaction No Reaction Enzyme_Inhibitor->No_Reaction

References

Technical Support Center: Optimizing 3-Amino-N-hydroxypropanamide hydrochloride Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data for 3-Amino-N-hydroxypropanamide hydrochloride is limited in publicly available literature. This guide is based on the general characteristics of hydroxamic acid-containing compounds, which are typically histone deacetylase (HDAC) inhibitors. The provided protocols and concentration ranges are intended as a starting point for your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: Based on its chemical structure, particularly the hydroxamic acid moiety, this compound is predicted to function as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors work by blocking the activity of HDAC enzymes, which are responsible for removing acetyl groups from histones. This leads to an accumulation of acetylated histones, altering chromatin structure and affecting gene expression. This can result in cellular responses such as cell cycle arrest, apoptosis, and differentiation in cancer cells.

Q2: What is a typical starting concentration range for in vitro experiments?

A2: For novel HDAC inhibitors, a broad concentration range should be tested initially. A common starting point for in vitro cell-based assays is from 1 nM to 100 µM. More potent HDAC inhibitors show effects in the nanomolar range, while others may require micromolar concentrations to observe a significant response.[1][2] A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.

Q3: What are common incubation times for treatment with this compound?

A3: Incubation times can vary significantly depending on the assay. For assessing early biochemical effects like changes in histone acetylation, a shorter incubation of 4 to 24 hours may be sufficient.[3] For assays measuring downstream cellular effects like cell viability or apoptosis, longer incubation times of 24 to 72 hours are typically used.[1]

Q4: How should I prepare and store this compound?

A4: The compound should be stored at 2-8°C as recommended.[4] For in vitro experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue 1: I am not observing any significant effect on my cells.
  • Possible Cause 1: Concentration is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations, extending into the higher micromolar range. It is recommended to perform a logarithmic dilution series.

  • Possible Cause 2: Incubation time is too short.

    • Solution: Extend the incubation period. Some cellular effects, like significant changes in cell viability, may only become apparent after 48 or 72 hours of continuous exposure.[1]

  • Possible Cause 3: The chosen cell line is resistant.

    • Solution: Try a different cell line. The sensitivity to HDAC inhibitors can vary greatly between cell lines.[3] Consider using a cell line known to be sensitive to other HDAC inhibitors as a positive control.

  • Possible Cause 4: Compound degradation.

    • Solution: Ensure the compound has been stored correctly and prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: I am observing high levels of cell death even at very low concentrations.
  • Possible Cause 1: Concentration is too high.

    • Solution: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause 2: Solvent toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below toxic levels (typically <0.1%). Run a vehicle control (medium with the same amount of solvent but without the compound) to assess solvent toxicity.

  • Possible Cause 3: The cell line is highly sensitive.

    • Solution: This may be the expected result for this particular cell line. Proceed with the determined IC50 value and characterize the observed cell death mechanism (e.g., apoptosis, necrosis).

Issue 3: My experimental results are not reproducible.
  • Possible Cause 1: Inconsistent cell culture conditions.

    • Solution: Use cells within a consistent and low passage number range. Ensure cell seeding density is uniform across all wells and experiments. Monitor and control incubator conditions (CO2, temperature, humidity) closely.

  • Possible Cause 2: Variability in compound preparation.

    • Solution: Prepare a large batch of concentrated stock solution and aliquot it for single use to ensure consistency across multiple experiments. Always vortex dilutions thoroughly before adding them to the cell cultures.

  • Possible Cause 3: Assay variability.

    • Solution: Ensure all incubation times and procedural steps in your assay are consistent. Include appropriate positive and negative controls in every experiment to monitor assay performance.

Data Presentation

Table 1: Typical IC50 Values for Hydroxamic Acid-Based HDAC Inhibitors in Various Cancer Cell Lines
CompoundCell LineIC50 (nM)
Vorinostat (SAHA)HCT116 (Colon Cancer)63.5[1]
PanobinostatMultiple Myeloma10-30
BelinostatOvarian Cancer200-400
PracinostatAML50-150

Note: This table provides example data for other HDAC inhibitors to give a general sense of expected potency and is not specific to this compound.

Table 2: Example Template for a Dose-Response Experiment
Concentration (µM)% Viability (Rep 1)% Viability (Rep 2)% Viability (Rep 3)Average % ViabilityStd. Deviation
0 (Vehicle)1001001001000
0.01
0.1
1
10
100

Experimental Protocols

Protocol 1: Determining IC50 using an MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for your desired time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot for Histone H3 Acetylation
  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe with an antibody for total Histone H3 or a loading control like GAPDH or β-actin.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the acetylated H3 signal to the total H3 or loading control signal to determine the fold change in acetylation.

Visualizations

HDAC_Inhibition_Pathway cluster_0 HDAC_Inhibitor 3-Amino-N-hydroxypropanamide hydrochloride HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Acetylated_Histone Histone Protein (Hyperacetylated) Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Histone Histone Protein (Acetylated) Histone->Deacetylation Deacetylation->Histone Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Effects Cell Cycle Arrest, Apoptosis Gene_Expression->Cell_Effects

Caption: Mechanism of HDAC Inhibition.

Experimental_Workflow start Start: Prepare Compound Stock dose_response 1. Initial Dose-Response Assay (e.g., 1 nM - 100 µM) start->dose_response time_course 2. Time-Course Experiment (e.g., 24, 48, 72h) dose_response->time_course determine_ic50 3. Determine IC50 and Optimal Time time_course->determine_ic50 mechanism_assay 4. Mechanistic Assays (e.g., Western Blot for Acetyl-H3) determine_ic50->mechanism_assay downstream_assay 5. Downstream Functional Assays (Apoptosis, Cell Cycle) determine_ic50->downstream_assay end End: Optimized Protocol mechanism_assay->end downstream_assay->end

Caption: Workflow for In Vitro Concentration Optimization.

Caption: Troubleshooting Flowchart for In Vitro Experiments.

References

Technical Support Center: 3-Amino-N-hydroxypropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of 3-Amino-N-hydroxypropanamide hydrochloride. The following resources include frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate accurate and effective research.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: The primary pharmacological target of this compound (also known as beta-alanine hydroxamic acid) is urease. It acts as a urease inhibitor by chelating the nickel ions within the enzyme's active site, thereby preventing the hydrolysis of urea.

Q2: What are the likely off-target effects of this compound?

A2: Due to the presence of a hydroxamic acid moiety, which is a known metal-binding group, this compound has the potential to interact with other metalloenzymes. These off-target enzymes include, but are not limited to, Matrix Metalloproteinases (MMPs), Histone Deacetylases (HDACs), and Carbonic Anhydrases (CAs). The extent of inhibition of these off-targets is dependent on the specific enzyme and the assay conditions.

Q3: Has there been any quantitative data published on the off-target effects of derivatives of this compound?

A3: Yes, a study on amide-linked derivatives of beta-alanine hydroxamic acid reported inhibitory activity against Histone Deacetylase 1 (HDAC1). The half-maximal inhibitory concentration (IC50) values for these derivatives against HDAC1 were in the micromolar range.[1]

Q4: How can I minimize off-target effects in my experiments?

A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound as determined by dose-response studies on your primary target, urease. Additionally, including appropriate controls, such as cell lines with known expression levels of potential off-target metalloenzymes, can help differentiate between on-target and off-target effects.

Q5: What are the key considerations when interpreting experimental data obtained using this compound?

A5: When interpreting your data, it is essential to consider the possibility of off-target effects, especially if you observe unexpected phenotypes. Cross-validation of your results with other urease inhibitors that have different chemical scaffolds can help confirm that the observed effects are due to urease inhibition. Furthermore, conducting counter-screening assays against a panel of relevant metalloenzymes can provide a more comprehensive understanding of the compound's selectivity profile.

Troubleshooting Guides

Problem: I am observing a cellular phenotype that is inconsistent with urease inhibition.

  • Question: Could this be an off-target effect?

    • Answer: Yes, it is possible. This compound can inhibit other metalloenzymes, which might lead to unexpected biological responses.

  • Question: How can I investigate if the observed phenotype is due to an off-target effect?

    • Answer:

      • Literature Review: Check for known off-target effects of hydroxamic acids on pathways relevant to your observed phenotype.

      • Secondary Assays: Use a secondary, structurally unrelated urease inhibitor to see if it recapitulates the same phenotype. If not, an off-target effect is more likely.

      • Direct Off-Target Activity Measurement: Perform enzymatic assays to measure the inhibitory activity of this compound against a panel of candidate off-target metalloenzymes (e.g., MMPs, HDACs).

Problem: My in-vitro urease inhibition assay is giving inconsistent results.

  • Question: What are the common causes of variability in urease inhibition assays?

    • Answer: Inconsistent results can arise from several factors, including:

      • Reagent Instability: Ensure the freshness and proper storage of all reagents, especially the urease enzyme and the substrate (urea).

      • pH Fluctuation: The activity of urease is highly pH-dependent. Ensure your buffer system is robust and the pH is consistent across all experiments.

      • Inhibitor Precipitation: At higher concentrations, the compound may precipitate out of solution. Visually inspect your assay wells and consider using a small amount of a co-solvent like DMSO if necessary (ensure to include a vehicle control).

  • Question: How can I improve the reproducibility of my assay?

    • Answer:

      • Standardize Reagent Preparation: Prepare fresh reagents for each experiment and use a consistent source of urease.

      • Optimize Assay Conditions: Perform optimization experiments for enzyme concentration, substrate concentration, and incubation time.

      • Include Proper Controls: Always include positive (a known urease inhibitor) and negative (vehicle) controls in your assay plate.

Data Presentation

Table 1: Reported Off-Target Activity of Beta-Alanine Hydroxamic Acid Derivatives

Compound ClassOff-Target EnzymeReported IC50 (µM)Reference
Amide-linked derivatives of beta-alanine hydroxamic acidHDAC138 - 84[1]

Note: This table summarizes available quantitative data. Researchers should perform their own assays to determine the specific activity of this compound against their panel of interest.

Experimental Protocols

1. Urease Inhibition Assay (Colorimetric)

This protocol is a common method for measuring the inhibition of urease activity.

  • Principle: Urease hydrolyzes urea to produce ammonia, which increases the pH of the medium. A pH indicator, such as phenol red, is used to monitor this change colorimetrically.

  • Reagents:

    • Urease enzyme (e.g., from Jack Bean)

    • Urea solution (e.g., 100 mM in phosphate buffer)

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Phenol red solution (e.g., 0.02% in phosphate buffer)

    • This compound (test inhibitor)

    • Acetohydroxamic acid (positive control inhibitor)

    • DMSO (vehicle, if needed)

  • Procedure:

    • Prepare serial dilutions of the test inhibitor and positive control in the assay buffer. If using DMSO, ensure the final concentration does not exceed 1% and is consistent across all wells.

    • In a 96-well plate, add 25 µL of the urease enzyme solution to each well.

    • Add 25 µL of the serially diluted inhibitor or control solutions to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 150 µL of the urea solution containing phenol red to each well.

    • Immediately measure the absorbance at 560 nm using a microplate reader. Take readings every 5 minutes for 30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

2. General Protocol for Assessing Off-Target Metalloenzyme Inhibition

This protocol provides a general workflow for testing the inhibitory activity of this compound against other metalloenzymes.

  • Principle: The activity of the specific metalloenzyme is measured in the presence and absence of the inhibitor using a substrate that produces a detectable signal (e.g., colorimetric, fluorescent).

  • Reagents:

    • Purified metalloenzyme of interest (e.g., a specific MMP or HDAC)

    • Specific substrate for the chosen enzyme

    • Assay buffer specific to the enzyme

    • This compound

    • A known inhibitor for the specific metalloenzyme (positive control)

  • Procedure:

    • Follow a validated assay protocol for the specific metalloenzyme you are testing.

    • Prepare serial dilutions of this compound and the positive control inhibitor in the appropriate assay buffer.

    • Pre-incubate the enzyme with the inhibitors for a predetermined time.

    • Initiate the reaction by adding the specific substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance or fluorescence) over time.

    • Calculate the percent inhibition and determine the IC50 value for this compound against the off-target enzyme.

Visualizations

Urease_Inhibition_Pathway cluster_urease Urease Active Site Urease Urease Ni1 Ni²⁺ Ni2 Ni²⁺ Ammonia_CO2 Ammonia + CO₂ Urease->Ammonia_CO2 Urea Urea Urea->Urease Hydrolysis Inhibitor 3-Amino-N- hydroxypropanamide hydrochloride Inhibitor->Ni1 Chelation Inhibitor->Ni2

Caption: Mechanism of urease inhibition by this compound.

Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways Inhibitor 3-Amino-N-hydroxypropanamide hydrochloride Urease Urease Inhibitor->Urease Inhibition (On-Target) HDACs HDACs Inhibitor->HDACs Potential Inhibition (Off-Target) MMPs MMPs Inhibitor->MMPs CAs CAs Inhibitor->CAs Urea_Hydrolysis Urea Hydrolysis Urease->Urea_Hydrolysis Cellular_Effect_On Intended Cellular Effect Urea_Hydrolysis->Cellular_Effect_On Gene_Expression Altered Gene Expression HDACs->Gene_Expression ECM_Remodeling ECM Remodeling MMPs->ECM_Remodeling pH_Homeostasis Altered pH Homeostasis CAs->pH_Homeostasis

Caption: On-target vs. potential off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Protocol Review Experimental Protocol and Reagent Integrity Start->Check_Protocol Is_Reproducible Is the Result Reproducible? Check_Protocol->Is_Reproducible Is_Reproducible->Check_Protocol No Consider_Off_Target Consider Off-Target Effect Is_Reproducible->Consider_Off_Target Yes Secondary_Inhibitor Test with a Structurally Different Urease Inhibitor Consider_Off_Target->Secondary_Inhibitor Same_Phenotype Does it Produce the Same Phenotype? Secondary_Inhibitor->Same_Phenotype Likely_On_Target Result Likely On-Target Same_Phenotype->Likely_On_Target Yes Likely_Off_Target Result Likely Off-Target Same_Phenotype->Likely_Off_Target No Screening_Panel Perform Off-Target Screening (e.g., MMP, HDAC assays) Likely_Off_Target->Screening_Panel Identify_Off_Target Identify Specific Off-Target Screening_Panel->Identify_Off_Target

Caption: Workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: 3-Amino-N-hydroxypropanamide Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the dissolution, use, and troubleshooting of 3-Amino-N-hydroxypropanamide hydrochloride for cell culture applications. As specific data for this compound is limited, this guide incorporates information from closely related compounds and the broader class of hydroxamic acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound, also known as beta-alanine hydroxamic acid hydrochloride, is a small molecule of interest in biomedical research. Its structure, featuring a hydroxamic acid group, suggests it may function as a histone deacetylase (HDAC) inhibitor.[1][2] HDAC inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This can result in the altered expression of genes involved in cell cycle regulation, differentiation, and apoptosis.[3][4] The hydroxamic acid moiety is known to chelate the zinc ion within the active site of HDAC enzymes, thereby inhibiting their activity.[3][5]

Q2: What is the best solvent to dissolve this compound for cell culture?

Q3: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. In general, for a related compound, 3-Amino-N-methylpropanamide hydrochloride, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.[6] It is crucial to ensure the compound is fully dissolved before sterile filtering and adding to cell culture media.

Q4: How should I store the stock solution?

For a similar compound, 3-Amino-N-methylpropanamide hydrochloride, stock solutions are stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[6] One supplier of this compound recommends storage of the solid compound at 2-8°C.[7] To minimize degradation, it is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q5: Is this compound stable in cell culture media?

The stability of hydroxamic acids in solution can be variable. It is generally recommended to prepare fresh dilutions of the compound in cell culture media for each experiment. The hydroxamate group can be susceptible to hydrolysis, and the stability may be influenced by the pH and composition of the media, as well as the presence of certain enzymes.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound does not dissolve in aqueous solvent. Low intrinsic solubility.- Gently warm the solution to 37°C.- Use a sonicator bath for short periods.- If still insoluble, prepare a concentrated stock solution in DMSO.
Precipitate forms when adding stock solution to media. The compound is not soluble at the final concentration in the aqueous cell culture media.- Ensure the stock solution is added to the media slowly while vortexing or swirling.- Warm the final solution to 37°C to aid dissolution.- Reduce the final concentration of the compound in the media.- Increase the percentage of serum in the media if compatible with the experiment.
Loss of compound activity over time. Instability of the hydroxamic acid group.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Avoid prolonged storage of the compound in aqueous solutions or cell culture media.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound.- Visually inspect the solution to ensure it is clear before each use.- Prepare a fresh stock solution.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides general guidance and data for a closely related compound.

ParameterThis compound3-Amino-N-methylpropanamide hydrochloride (for comparison)
Molecular Formula C₃H₈N₂O₂ · HClC₄H₁₀N₂O · HCl
Molecular Weight 140.57 g/mol 138.60 g/mol
Recommended Solvents Water, PBS, DMSO (empirical testing recommended)Data not available
Stock Solution Storage Recommended: -20°C (short-term), -80°C (long-term)-20°C for 1 month, -80°C for 6 months[6]
Solid Storage 2-8°C[7]Data not available

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in PBS
  • Weigh out 1.406 mg of this compound.

  • Add 1 mL of sterile, cell culture-grade PBS to the vial.

  • Gently vortex the solution.

  • If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes.

  • If necessary, place the vial in a sonicator bath for 5 minutes.

  • Once the compound is completely dissolved and the solution is clear, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
  • Weigh out 7.03 mg of this compound.

  • Add 1 mL of sterile, cell culture-grade DMSO to the vial.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution and store at -20°C or -80°C.

Note: When diluting a DMSO stock solution into aqueous cell culture media, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Visualizations

HDAC_Inhibition_Pathway cluster_0 Cellular Environment Compound 3-Amino-N-hydroxypropanamide (Hydroxamic Acid) HDAC Histone Deacetylase (HDAC) (with Zn2+ in active site) Compound->HDAC Inhibits by chelating Zn2+ Histone Acetylated Histone HDAC->Histone Deacetylates Acetylated_Histone Hyperacetylated Histone Gene_Expression Altered Gene Expression Acetylated_Histone->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects

Caption: Proposed mechanism of action of 3-Amino-N-hydroxypropanamide as an HDAC inhibitor.

experimental_workflow cluster_workflow Experimental Workflow start Weigh Compound dissolve Dissolve in appropriate solvent (e.g., PBS or DMSO) start->dissolve assist_dissolution Apply gentle heat (37°C) and/or sonication if needed dissolve->assist_dissolution sterile_filter Sterile filter (0.22 µm) assist_dissolution->sterile_filter aliquot Aliquot and store stock solution (-20°C or -80°C) sterile_filter->aliquot dilute Dilute stock solution in cell culture media aliquot->dilute treat_cells Treat cells and perform assay dilute->treat_cells

References

Preventing degradation of 3-Amino-N-hydroxypropanamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 3-Amino-N-hydroxypropanamide hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. What could be the cause?

A1: Discoloration can be an indicator of chemical degradation. This may be caused by several factors including exposure to light (photodegradation), elevated temperatures, inappropriate pH, or the presence of metal ion contaminants. It is recommended to prepare fresh solutions and store them under appropriate conditions.

Q2: What is the optimal pH range for storing solutions of this compound?

Q3: How should I store my stock solutions of this compound?

A3: To minimize degradation, stock solutions should be stored at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. Aliquoting the stock solution before freezing is recommended to avoid repeated freeze-thaw cycles. Solutions should also be protected from light by using amber vials or by wrapping the container in aluminum foil.

Q4: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your solution over time. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. Mass spectrometry can help in the identification of the degradation products.

Q5: Could metal ions from my buffer or glassware be causing degradation?

A5: Yes, metal ions can catalyze the degradation of chemically sensitive compounds[2][3]. It is recommended to use high-purity water and reagents. If metal ion contamination is suspected, using a chelating agent like EDTA in your buffer system may help to sequester metal ions and improve stability. Ensure all glassware is thoroughly cleaned and rinsed with high-purity water.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of the compound in solution.Prepare fresh solutions for each experiment. If using a stock solution, verify its purity via HPLC before use. Optimize storage conditions (temperature, light protection, pH).
Precipitate Formation Poor solubility at the storage temperature or pH. Change in the chemical nature of the compound due to degradation.Ensure the compound is fully dissolved at the desired concentration. Check the pH of the solution. If a precipitate forms upon cooling, it may be necessary to prepare fresh solutions.
Unexpected pH Shift in Solution Degradation of the compound leading to acidic or basic byproducts.Use a suitable buffer system to maintain a constant pH. Monitor the pH of the solution over the course of the experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solution

This protocol outlines a general method to evaluate the stability of this compound under various conditions.

1. Materials:

  • This compound
  • High-purity water (e.g., Milli-Q or equivalent)
  • Buffers of various pH (e.g., phosphate, citrate, Tris)
  • HPLC or LC-MS system
  • Calibrated pH meter
  • Temperature-controlled incubator/oven
  • Photostability chamber or light source
  • Amber and clear glass vials

2. Solution Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration.
  • From the stock solution, prepare test solutions in different buffers (e.g., pH 4, 7, and 9) to assess pH stability.
  • For thermal stability, use a buffered solution at the optimal pH (if known, otherwise use pH 7).
  • For photostability, use a buffered solution at the optimal pH.

3. Stability Study Conditions:

  • pH Stability: Store the solutions at different pH values at a constant temperature (e.g., room temperature or 40°C) and protected from light.
  • Thermal Stability: Store the buffered solution at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C) in the dark.
  • Photostability: Expose the buffered solution in clear vials to a controlled light source, while keeping a control sample in an amber vial in the dark at the same temperature.

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each test solution.
  • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
  • Monitor for the appearance of any degradation products.

5. Data Analysis:

  • Plot the percentage of the remaining compound against time for each condition.
  • Determine the degradation rate constant and half-life under each condition.

Visualizations

Degradation_Pathway cluster_conditions Degradation Triggers Compound 3-Amino-N-hydroxypropanamide hydrochloride Degradation_Products Degradation Products (e.g., 3-aminopropanoic acid, hydroxylamine) Compound->Degradation_Products Hydrolysis Temperature High Temperature Temperature->Compound pH Extreme pH pH->Compound Light UV/Visible Light Light->Compound Metal_Ions Metal Ions Metal_Ions->Compound Stability_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_results Results A Prepare Stock Solution B Prepare Test Solutions (Different pH, Temp, Light) A->B C Incubate under Controlled Conditions B->C D Sample at Time Points C->D E Analyze by HPLC/LC-MS D->E F Quantify Parent Compound & Degradation Products E->F G Determine Degradation Rate F->G

References

Interpreting unexpected results with 3-Amino-N-hydroxypropanamide hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Amino-N-hydroxypropanamide hydrochloride and related hydroxamic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound belongs to the class of hydroxamic acids. The primary mechanism of action for many hydroxamic acids is the chelation of metal ions.[1][2] This property makes them potent inhibitors of metalloenzymes, particularly zinc-dependent enzymes like histone deacetylases (HDACs).[3][4][5] The hydroxamic acid moiety can bind to the zinc ion in the active site of these enzymes, leading to their inhibition.

Q2: What are the potential therapeutic applications of this compound?

While specific therapeutic applications for this compound are not extensively documented in publicly available literature, its structural class (hydroxamic acids) is widely investigated for various therapeutic purposes. These include:

  • Cancer Therapy: As inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression.[3][4][6]

  • Antimicrobial Agents: By targeting metalloenzymes essential for microbial survival.[1]

  • Neurodegenerative Diseases: Due to the role of HDACs in neuronal function and dysfunction.[4]

  • Anti-inflammatory Agents: By modulating the expression of inflammatory genes.

Q3: Are there known stability issues with this compound?

Hydroxamic acids can be susceptible to degradation under certain conditions. It is crucial to handle and store the compound as recommended by the supplier, typically in a cool, dry place. In aqueous solutions, the stability can be pH-dependent. For long-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C.

Q4: What are the key safety concerns when working with hydroxamic acid derivatives?

A significant concern with hydroxamic acids is their potential for mutagenicity. This is thought to occur through a process called the Lossen rearrangement.[2][7] Additionally, some hydroxamic acids have been shown to be cytotoxic.[8] It is essential to handle this compound with appropriate personal protective equipment (PPE) in a laboratory setting.

Troubleshooting Guide

Unexpected Experimental Results

Problem 1: Higher than expected cytotoxicity observed in cell-based assays.

  • Possible Cause 1: Off-target effects. Hydroxamic acids can chelate other biologically important metal ions, leading to general cytotoxicity.

  • Troubleshooting Tip: Perform a dose-response curve to determine the cytotoxic concentration range. Consider using a lower concentration of the compound or reducing the incubation time.

  • Possible Cause 2: Intrinsic cytotoxicity of the hydroxamic acid moiety. Some hydroxamic acids are inherently toxic to cells.[8]

  • Troubleshooting Tip: If the goal is to study a specific intracellular target, consider synthesizing a prodrug version of the compound to improve cell permeability and potentially reduce off-target cytotoxicity.[8] A common strategy is to cap the hydroxamic acid with a group that is cleaved off by intracellular enzymes.

Problem 2: No or low activity observed in an enzyme inhibition assay.

  • Possible Cause 1: Incorrect enzyme or substrate. Confirm that you are using the correct metalloenzyme and a suitable substrate for the assay.

  • Troubleshooting Tip: Run positive controls with known inhibitors of your target enzyme to validate the assay setup.

  • Possible Cause 2: Compound degradation. The compound may have degraded due to improper storage or handling.

  • Troubleshooting Tip: Use a fresh stock of the compound. Verify the integrity of the compound using analytical techniques like HPLC or mass spectrometry.

  • Possible Cause 3: Inappropriate buffer conditions. The chelating activity of hydroxamic acids can be influenced by pH and the presence of other metal ions in the buffer.

  • Troubleshooting Tip: Optimize the buffer composition. Ensure the pH is within the optimal range for both the enzyme and the inhibitor. Avoid buffers containing competing chelating agents like EDTA, unless it is part of the experimental design.

Problem 3: Inconsistent results between different experimental batches.

  • Possible Cause 1: Variability in compound purity. The purity of this compound may vary between batches.

  • Troubleshooting Tip: Purchase the compound from a reputable supplier and obtain a certificate of analysis for each new batch.

  • Possible Cause 2: Tautomerism and conformational states. Hydroxamic acids can exist in different tautomeric and conformational forms, which might have different biological activities.[9]

  • Troubleshooting Tip: While difficult to control, being aware of this possibility is important for data interpretation. Consistency in experimental conditions (solvent, temperature, pH) can help minimize variability.

Problem 4: Unexpected reaction with other components in the experimental system.

  • Possible Cause: N-alkyl hydroxamic acids have been reported to undergo unexpected activation in the presence of certain molecules like chlorinated quinones, leading to the formation of reactive radicals and DNA damage.[10][11]

  • Troubleshooting Tip: Carefully review all components of your experimental system. If unexpected side reactions are suspected, consider using simplified, cell-free systems to isolate the interaction between your compound and its target.

Data Presentation

Table 1: In-vitro HDAC1 Inhibitory Activity of Amide-Linked Derivatives of β-Alanine Hydroxamic Acid

CompoundIC50 (µM) against HDAC1
Derivative 2 > 250 (only 40% inhibition at 250µM)
Derivative 3 84
Derivative 4 55
Derivative 5 38
Derivative 6 46
Derivative 7 62

Data adapted from a study on amide-linked derivatives of β-alanine hydroxamic acid.[3] Note that these are not values for this compound itself but for structurally related compounds.

Experimental Protocols

Hypothetical Protocol: In-vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general procedure for assessing the inhibitory activity of this compound against a recombinant human HDAC enzyme using a fluorogenic substrate.

Materials:

  • This compound

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in HDAC assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their final working concentrations in cold HDAC assay buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted compound solutions to the wells of the 96-well plate. Include wells for a positive control (a known HDAC inhibitor) and a negative control (assay buffer with solvent).

    • Add 25 µL of the diluted enzyme solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the diluted substrate solution to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination and Signal Development: Stop the reaction by adding 50 µL of the developer solution to each well. The developer solution will stop the HDAC reaction and cleave the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes. Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of the compound relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

HDAC_Inhibition Mechanism of HDAC Inhibition cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway HDAC HDAC Active Site (with Zn2+) Inhibited_Complex Inhibited HDAC- Inhibitor Complex HDAC->Inhibited_Complex dummy2 HDAC->dummy2 Deacetylation Substrate Acetylated Histone Substrate dummy1 Substrate->dummy1 Inhibitor 3-Amino-N-hydroxy- propanamide Inhibitor->Inhibited_Complex Chelates Zn2+ Deacetylated_Substrate Deacetylated Histone dummy1->HDAC dummy2->Deacetylated_Substrate

Caption: Mechanism of HDAC Inhibition by a Hydroxamic Acid.

Prodrug_Activation Prodrug Activation for Improved Cell Permeability Prodrug Prodrug (Capped Hydroxamic Acid) - Cell Permeable - Inactive Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular_Enzymes Intracellular Esterases/ Amidases Prodrug->Intracellular_Enzymes Enzymatic Cleavage Active_Drug Active Drug (Hydroxamic Acid) - Cell Impermeable - Active Intracellular_Enzymes->Active_Drug Target Intracellular Target (e.g., HDAC) Active_Drug->Target Inhibition

Caption: Prodrug strategy for enhanced cellular uptake.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Result (e.g., No Activity) Check_Controls Are positive/negative controls working? Start->Check_Controls Validate_Assay Validate Assay Setup: - Reagents - Buffer - Instrument Check_Controls->Validate_Assay No Check_Compound Check Compound Integrity: - Fresh Stock - Purity (CoA) - Analytical Check (HPLC) Check_Controls->Check_Compound Yes Validate_Assay->Start Fix & Retry Re_evaluate Re-evaluate Hypothesis: - Off-target effects? - Cytotoxicity? - Unexpected reactions? Check_Compound->Re_evaluate Redesign_Experiment Redesign Experiment: - Different cell line? - Cell-free system? - Prodrug approach? Re_evaluate->Redesign_Experiment Yes Success Problem Identified Re_evaluate->Success No, problem is simpler Redesign_Experiment->Success

Caption: A logical workflow for troubleshooting experiments.

References

Improving the efficacy of 3-Amino-N-hydroxypropanamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Amino-N-hydroxypropanamide hydrochloride in various assays.

Introduction

This compound, also known as β-alanine hydroxamic acid hydrochloride, is a small molecule belonging to the hydroxamic acid class of compounds. Due to the presence of the hydroxamate functional group (-CONHOH), it acts as a metal chelator, which is the primary mechanism behind its biological activity. This property makes it an inhibitor of various metalloenzymes, most notably histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2][3] Proper handling and optimization are crucial for obtaining reliable and reproducible results in assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary mechanism of action is the chelation of metal ions, typically Zn(II), within the active site of metalloenzymes.[1][2][3] This chelation disrupts the enzyme's catalytic activity, leading to inhibition. This makes it a potent inhibitor of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

Q2: What are the common applications of this compound in assays?

A2: It is commonly used in:

  • Enzyme inhibition assays: Particularly for determining the inhibitory activity against class I, II, and IV HDACs.[4][5]

  • Cell-based assays: To study the effects of HDAC inhibition on cell proliferation, apoptosis, and gene expression.[4][6]

  • Drug discovery screening: As a reference compound or a starting point for the development of more potent and selective enzyme inhibitors.

Q3: How should this compound be stored?

A3: It should be stored as a solid at 2-8°C.[7] Stock solutions should be prepared fresh, but if necessary, can be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of hydroxamic acids in solution can be pH-dependent, with hydrolysis occurring more readily under acidic or basic conditions.[2][8]

Q4: What is the recommended solvent for dissolving this compound?

A4: The hydrochloride salt is generally soluble in aqueous buffers. For cell-based assays, sterile phosphate-buffered saline (PBS) or cell culture medium can be used. For biochemical assays, the buffer system should be chosen based on the specific requirements of the enzyme.

Troubleshooting Guides

Issue 1: Lower than Expected Inhibitory Potency (High IC50 Value)

This is a common issue that can arise from several factors related to the compound, the assay conditions, or the target enzyme.

Potential Cause Recommended Solution
Compound Degradation Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Confirm the purity of the compound if it has been stored for an extended period. Hydroxamic acids can be susceptible to hydrolysis.[2][8]
Incorrect pH of Assay Buffer The inhibitory activity of hydroxamates can be pH-dependent. Ensure the assay buffer pH is optimal for both the enzyme activity and the inhibitory action of the compound. The pKa of hydroxamic acids is typically around 9.[2]
Presence of Competing Chelating Agents Avoid high concentrations of other metal chelators (e.g., EDTA) in the assay buffer, as they may interfere with the compound's ability to bind to the enzyme's metal cofactor.
Enzyme Concentration Too High In competitive inhibition assays, a high enzyme concentration can lead to an artificially high IC50 value. Optimize the enzyme concentration to be in the linear range of the assay.
Substrate Concentration For competitive inhibitors, the apparent IC50 value will increase with increasing substrate concentration. Ensure the substrate concentration is appropriate for the assay (typically at or below the Km value).
Issue 2: High Variability Between Replicates or Experiments

Inconsistent results can undermine the reliability of your findings. The following steps can help improve reproducibility.

Potential Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Incomplete Solubilization Ensure the compound is fully dissolved in the solvent before adding it to the assay. Gentle warming or vortexing may be necessary.
Precipitation of Compound Observe for any precipitation when the compound is added to the assay buffer. If precipitation occurs, consider adjusting the buffer composition or the final concentration of the compound.
Inconsistent Incubation Times Use a multichannel pipette or a repeating pipette to add reagents to all wells simultaneously to ensure consistent incubation times.
Issue 3: Off-Target Effects in Cell-Based Assays

While this compound is an HDAC inhibitor, its metal-chelating properties can lead to the inhibition of other metalloenzymes, causing off-target effects.

Potential Cause Recommended Solution
Inhibition of other Metalloenzymes Be aware that other zinc-containing enzymes (e.g., some MMPs) may be inhibited.[1][3] Use more specific inhibitors as controls if available. Consider profiling the compound against a panel of metalloenzymes.
Cytotoxicity High concentrations of the compound may induce cytotoxicity unrelated to its intended target. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or LDH assay) and perform experiments at non-toxic concentrations.
Alteration of Metal Ion Homeostasis The chelation of intracellular metal ions could disrupt cellular processes. This is an inherent property of the compound class and should be considered when interpreting results.

Experimental Protocols

General Protocol for an In Vitro HDAC Inhibition Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular HDAC isoform and substrate used.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare a serial dilution of the inhibitor in the assay buffer.

    • Prepare the HDAC enzyme and the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the diluted inhibitor solutions. Include a positive control (a known HDAC inhibitor like Trichostatin A) and a negative control (solvent only).

    • Add the HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at the optimal temperature for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction by adding a developer solution (as per the assay kit instructions).

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HDAC_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Inhibitor_Stock Prepare Inhibitor Stock Solution Inhibitor_Dilution Serial Dilution of Inhibitor Inhibitor_Stock->Inhibitor_Dilution Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare HDAC Enzyme Add_Enzyme Add HDAC Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Fluorogenic Substrate Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Read_Plate Measure Fluorescence Stop_Reaction->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50

Caption: Workflow for a typical in vitro HDAC inhibition assay.

HDAC_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Protein Acetyl_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetyl_Histone Acetylation Deacetyl_Histone Deacetylated Histone (Condensed Chromatin) Acetyl_Histone->Deacetyl_Histone Deacetylation Gene_Expression Gene Expression Acetyl_Histone->Gene_Expression Gene_Repression Gene Repression Deacetyl_Histone->Gene_Repression DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Acetyl_Histone HDAC Histone Deacetylase (HDAC) HDAC->Deacetyl_Histone Inhibitor 3-Amino-N-hydroxy- propanamide HCl Inhibitor->HDAC Inhibition

Caption: Simplified signaling pathway of HDAC inhibition.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Inhibitory Potency (High IC50) Check_Compound Check Compound Integrity (Fresh Stock, Purity) Start->Check_Compound Check_pH Verify Assay Buffer pH Check_Compound->Check_pH If problem persists Sol_Compound Prepare fresh stock Check_Compound->Sol_Compound Check_Chelators Check for Competing Chelating Agents Check_pH->Check_Chelators If problem persists Sol_pH Adjust pH to optimal range Check_pH->Sol_pH Check_Enzyme_Conc Optimize Enzyme Concentration Check_Chelators->Check_Enzyme_Conc If problem persists Sol_Chelators Remove competing chelators Check_Chelators->Sol_Chelators Check_Substrate_Conc Optimize Substrate Concentration Check_Enzyme_Conc->Check_Substrate_Conc If problem persists Sol_Enzyme Lower enzyme concentration Check_Enzyme_Conc->Sol_Enzyme Resolved Issue Resolved Check_Substrate_Conc->Resolved If problem persists, consult further. Sol_Substrate Use substrate at Km value Check_Substrate_Conc->Sol_Substrate

Caption: Logical troubleshooting flow for low inhibitory potency.

References

3-Amino-N-hydroxypropanamide hydrochloride cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific cytotoxicity of 3-Amino-N-hydroxypropanamide hydrochloride in normal, non-cancerous cell lines is limited. This guide provides general protocols and troubleshooting advice for researchers to establish the cytotoxic profile of this and other novel compounds in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the first step before handling this compound in the lab?

A1: Before beginning any experiment, it is crucial to obtain and thoroughly review the Safety Data Sheet (SDS) from your chemical supplier. The SDS contains vital information regarding safe handling, personal protective equipment (PPE), storage, and disposal. For instance, some suppliers indicate that similar compounds may cause skin and eye irritation.

Q2: How should I prepare a stock solution of this compound?

A2: The solubility of this compound should be determined from the supplier's documentation or through small-scale empirical testing. For hydrochloride salts, sterile water or a buffered solution like PBS are common starting points for creating a high-concentration stock solution. It is recommended to filter-sterilize the final stock solution using a 0.22 µm syringe filter before adding it to cell cultures.

Q3: What normal cell lines are recommended for initial cytotoxicity screening?

A3: The choice of cell line should be relevant to the intended application of the compound. For general toxicity screening, commonly used and well-characterized normal cell lines include:

  • HEK293 (Human Embryonic Kidney cells): Easy to culture and transfect, but are of transformed origin.

  • MRC-5 (Human Fetal Lung Fibroblasts): A normal diploid cell line.

  • HaCaT (Human Keratinocytes): A spontaneously immortalized, non-tumorigenic cell line.

Using multiple cell lines from different tissues can provide a more comprehensive toxicity profile.

Q4: Which assay should I use to measure cytotoxicity?

A4: Several assays can be used to assess cell viability.[1][2][3] The choice often depends on the mechanism of cell death and available laboratory equipment. A common and cost-effective starting point is the MTT assay , which measures metabolic activity.[4] Other options include:

  • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells that exclude the dye.[3]

  • Real-Time Glo™ MT Cell Viability Assay: A luciferase-based assay that measures ATP levels as an indicator of viability.

Q5: How do I determine the appropriate concentration range for my first experiment?

A5: For a compound with unknown cytotoxicity, a broad concentration range is recommended for the initial screening. A common approach is to use a semi-logarithmic dilution series, for example: 0.1 µM, 1 µM, 10 µM, 100 µM, and 1000 µM. Results from this initial screen will help you to define a narrower, more focused range for determining the IC50 value (the concentration at which 50% of cells are non-viable).

Troubleshooting Guide for Cytotoxicity Assays (MTT Assay Example)

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors during compound addition or reagent steps; Edge effects in the 96-well plate.[5]Ensure the cell suspension is homogenous before seeding. Use calibrated pipettes and be consistent with technique. To avoid edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or media.[5]
High background in "no cell" control wells Contamination of the culture medium or reagents; The test compound interferes with the MTT reagent.[6]Use fresh, sterile medium and reagents. Run a control with the compound in medium without cells to check for direct reduction of MTT by the compound.[6]
Absorbance readings are too low Cell seeding density is too low; Incubation time is too short; The compound has precipitated out of solution.Optimize cell seeding number to ensure absorbance values for untreated cells are in the linear range of the assay (typically 0.75-1.25).[7] Increase incubation time with the compound or the MTT reagent. Visually inspect the wells for any precipitate after adding the compound.
Incomplete solubilization of formazan crystals Insufficient volume of solubilization solution (e.g., DMSO); Inadequate mixing.[6]Ensure the formazan crystals are fully dissolved by adding a sufficient volume of the solvent and mixing thoroughly by gentle pipetting or using a plate shaker.[6]

Data Presentation Template

As specific quantitative data for this compound is not available in the cited literature, researchers should use the following template to record their empirically determined IC50 values.

Cell Line Description Incubation Time (hours) IC50 (µM) Selectivity Index (if applicable)
e.g., HEK293Human Embryonic Kidney24Enter your dataIC50 (Normal Cell) / IC50 (Cancer Cell)
e.g., MRC-5Human Fetal Lung Fibroblast48Enter your dataEnter your data
e.g., HaCaTHuman Keratinocyte72Enter your dataEnter your data

Experimental Protocols

Protocol: Determining IC50 using the MTT Assay

This protocol provides a general framework for assessing cell viability.[4]

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cells in fresh culture medium to the optimal seeding density (determined empirically for each cell line).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

    • Include "untreated" control wells (medium only) and "blank" wells (medium without cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

    • Mix gently on a plate shaker until the crystals are fully dissolved.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualizations

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis start Start: Healthy Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate_attach Incubate (24h) for Attachment seed->incubate_attach add_compound Add Compound to Cells incubate_attach->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_ic50 Plot and Determine IC50 calc_viability->plot_ic50 end End: Cytotoxicity Profile plot_ic50->end

Caption: Workflow for determining cytotoxicity using an MTT assay.

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Common Execution Pathway stress Cellular Stress (e.g., Compound-Induced Damage) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome ligand Death Ligand (e.g., FasL) receptor Death Receptor (e.g., Fas) ligand->receptor disc DISC Formation receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathways for investigation.

References

Technical Support Center: Overcoming Resistance to 3-Amino-N-hydroxypropanamide hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 3-Amino-N-hydroxypropanamide hydrochloride, a histone deacetylase (HDAC) inhibitor, in cancer cells. The information is presented in a question-and-answer format to directly address common experimental challenges.

Disclaimer: this compound is also known as beta-alanine hydroxamic acid. Due to the limited specific research on resistance to this particular compound, much of the information provided is extrapolated from studies on other pan-HDAC inhibitors with a similar hydroxamic acid chemical structure, such as vorinostat and panobinostat. This will be explicitly noted where applicable.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound as an anti-cancer agent?

A1: As a histone deacetylase (HDAC) inhibitor, this compound is believed to exert its anti-cancer effects by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to a more relaxed chromatin structure, allowing for the re-expression of silenced tumor suppressor genes. The subsequent induction of cell cycle arrest, differentiation, and apoptosis in cancer cells is thought to be the primary anti-tumor mechanism.[1][2][3]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A2: Resistance to HDAC inhibitors, including those with a hydroxamic acid structure, can arise from several molecular mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4][5]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1 can counteract the pro-apoptotic signals induced by HDAC inhibition.[1][5][6]

  • Alterations in HDAC Expression: Changes in the expression levels of HDAC enzymes themselves, for instance, decreased expression of a target HDAC or compensatory upregulation of other HDACs, can contribute to resistance.[5][7]

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of pro-survival pathways, such as the NF-κB and STAT signaling cascades, can promote cell survival and override the cytotoxic effects of the drug.[8]

  • Increased Antioxidant Capacity: Elevated levels of antioxidants, such as thioredoxin, can mitigate the oxidative stress induced by some HDAC inhibitors, thereby reducing their apoptotic effects.[1][6]

Q3: How can I experimentally verify the mechanism of resistance in my cell line?

A3: To investigate the specific resistance mechanism in your cell line, a combination of the following experimental approaches is recommended:

  • Western Blotting: To assess the protein levels of ABC transporters, anti-apoptotic proteins (Bcl-2 family), and components of pro-survival signaling pathways (e.g., phospho-NF-κB, phospho-STAT3).

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of the genes encoding the proteins mentioned above.

  • Flow Cytometry: To quantify drug efflux using fluorescent substrates of ABC transporters (e.g., rhodamine 123) or to analyze the cell cycle and apoptosis.

  • Co-Immunoprecipitation: To investigate changes in protein-protein interactions that may contribute to the activation of pro-survival pathways.

Troubleshooting Guides

Problem 1: Decreased Apoptosis Induction by this compound
Possible Cause Troubleshooting Steps
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).1. Western Blot Analysis: Probe cell lysates from sensitive and resistant cells for Bcl-2, Bcl-xL, and Mcl-1. An increase in these proteins in resistant cells suggests this mechanism. 2. Combination Therapy: Treat resistant cells with a combination of this compound and a Bcl-2 inhibitor (e.g., Venetoclax). A synergistic effect would support this hypothesis.
Activation of pro-survival signaling (e.g., NF-κB, STAT3).1. Western Blot Analysis: Analyze lysates for phosphorylated (active) forms of NF-κB p65 and STAT3. Increased phosphorylation in resistant cells indicates pathway activation. 2. Inhibitor Studies: Treat resistant cells with specific inhibitors of the NF-κB or STAT3 pathways in combination with this compound to see if sensitivity is restored.
Reduced expression of pro-apoptotic proteins (e.g., Bax, Bak).1. Western Blot Analysis: Assess the levels of Bax and Bak in sensitive versus resistant cells. A decrease in these proteins in resistant cells could be a contributing factor.
Problem 2: Reduced Intracellular Accumulation of the Drug
Possible Cause Troubleshooting Steps
Increased expression of drug efflux pumps (e.g., P-glycoprotein).1. Western Blot or qRT-PCR: Compare the expression of ABCB1 (P-glycoprotein) in sensitive and resistant cells. 2. Drug Efflux Assay: Use a fluorescent substrate of P-glycoprotein, such as rhodamine 123, in a flow cytometry-based assay. Resistant cells will show lower fluorescence due to increased efflux. 3. Combination with Efflux Pump Inhibitors: Co-treat resistant cells with this compound and a P-glycoprotein inhibitor (e.g., verapamil or tariquidar) to see if sensitivity is restored.

Data Presentation

The following tables summarize quantitative data from studies on hydroxamic acid-based HDAC inhibitors, which can serve as a reference for expected experimental outcomes.

Table 1: IC50 Values of Hydroxamic Acid HDAC Inhibitors in Sensitive vs. Resistant Cell Lines (Hypothetical Data Based on Published Studies)

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
HCT116 (Colon)Vorinostat0.5 µM4.0 µM8-fold[6]
A549 (Lung)Vorinostat1.0 µM8.0 µM8-fold[6]
HH (CTCL)Vorinostat0.2 µM1.0 µM5-fold[8]
MM.1S (Myeloma)Panobinostat10 nM50 nM5-fold[7]

Table 2: Combination Effects of Hydroxamic Acid HDAC Inhibitors with Other Agents (Hypothetical Data Based on Published Studies)

Cancer TypeHDAC InhibitorCombination AgentEffectReference
Lung CancerBelinostatCisplatinSynergistic cytotoxicity[9]
GliomaPanobinostatMarizomib (Proteasome Inhibitor)Synergistic therapeutic activity[10][11]
LymphomaPanobinostatBortezomib (Proteasome Inhibitor)Synergistic activity[12]
Breast CancerVorinostatDoxorubicinIncreased sensitivity[13][14]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and any combination agents) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot for Apoptosis Markers
  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest or an isotype control IgG overnight at 4°C.

  • Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the protein of interest and its potential interacting partners.

Visualizations

Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms HDACi 3-Amino-N-hydroxypropanamide hydrochloride HDAC HDACs HDACi->HDAC Inhibits Acetylation Histone & Non-histone Protein Acetylation HDAC->Acetylation Deacetylates Apoptosis Apoptosis Acetylation->Apoptosis Induces Efflux Drug Efflux (e.g., P-gp) Efflux->HDACi Exports AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptotic->Apoptosis Inhibits ProSurvival Pro-Survival Signaling (e.g., NF-κB, STAT3) ProSurvival->Apoptosis Inhibits

Caption: Mechanisms of resistance to this compound.

Overcoming_Resistance cluster_workflow Experimental Workflow to Overcome Resistance Start Resistant Cancer Cell Line Combination Combination Therapy with: - Bcl-2 Inhibitors - PI3K/mTOR Inhibitors - Proteasome Inhibitors - Chemotherapy Start->Combination Viability Assess Cell Viability (MTT/Resazurin Assay) Combination->Viability Apoptosis Measure Apoptosis Markers (Western Blot for Cleaved Caspases) Combination->Apoptosis Synergy Analyze for Synergistic Effects Viability->Synergy Apoptosis->Synergy NoSynergy Investigate Alternative Combinations Synergy->NoSynergy If no synergy observed

Caption: Workflow for testing combination therapies to overcome resistance.

Signaling_Pathway cluster_pathway HDACi-Induced Apoptosis and Resistance Pathways HDACi 3-Amino-N-hydroxypropanamide hydrochloride HDACs HDACs HDACi->HDACs Inhibits Ac_H3 Acetylated Histones (H3, H4) HDACs->Ac_H3 TSG Tumor Suppressor Gene Expression Ac_H3->TSG Promotes p21 p21 TSG->p21 Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis NFkB NF-κB (Pro-survival) NFkB->Apoptosis

Caption: Signaling pathways affected by this compound.

References

Validation & Comparative

A Head-to-Head Comparison: 3-Amino-N-hydroxypropanamide hydrochloride vs. SAHA (Vorinostat) for Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the landscape of epigenetic modulators is both vast and intricate. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, with Vorinostat (SAHA) being a notable FDA-approved example. This guide provides an objective, data-driven comparison of the well-characterized pan-HDAC inhibitor, SAHA, with the less-studied compound, 3-Amino-N-hydroxypropanamide hydrochloride.

This comparison reveals a significant disparity in the available data and reported efficacy. While SAHA (Vorninostat) is a potent, nanomolar inhibitor of multiple HDAC isoforms with extensive preclinical and clinical data, this compound, also known as beta-alaninehydroxamic acid, has demonstrated considerably weaker activity in the published literature.

Chemical Structures

A fundamental aspect of understanding the activity of these inhibitors lies in their chemical structures. Both molecules possess a hydroxamic acid group, which is crucial for chelating the zinc ion in the active site of HDAC enzymes.

SAHA (Vorinostat) is characterized by a larger, more complex structure featuring a phenyl-capped linker. This structure allows for more extensive interactions within the HDAC active site.

This compound is a smaller molecule with a simpler aliphatic chain.

Mechanism of Action: Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In various cancers, HDACs are often overexpressed or misregulated, contributing to the silencing of tumor suppressor genes.

HDAC inhibitors, such as SAHA, block the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-activation of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Experimental_Workflow General Experimental Workflow for HDAC Inhibitor Evaluation Start Start: Compound Synthesis and Characterization In_Vitro_HDAC_Assay In Vitro HDAC Activity Assay (Biochemical) Start->In_Vitro_HDAC_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis and IC50 Determination In_Vitro_HDAC_Assay->Data_Analysis MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->MTT_Assay Western_Blot Western Blot for Histone Acetylation Cell_Culture->Western_Blot MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Efficacy and Potency Assessment Data_Analysis->Conclusion Comparative_Logic Logical Framework for Compound Comparison Objective Objective: Compare Efficacy of Two HDAC Inhibitors Compound_A Compound A: SAHA (Vorinostat) Objective->Compound_A Compound_B Compound B: 3-Amino-N-hydroxypropanamide HCl Objective->Compound_B Data_A Extensive Public Data: - Potent HDAC Inhibition (nM) - Broad Anti-proliferative Activity - FDA Approved Compound_A->Data_A Data_B Limited Public Data: - Weak HDAC Inhibition (µM) - Limited Anti-proliferative Data - Not Clinically Evaluated Compound_B->Data_B Comparison Direct Comparison Data_A->Comparison Data_B->Comparison Conclusion Conclusion: SAHA is a significantly more potent and well-validated HDAC inhibitor. Comparison->Conclusion

A Comparative Analysis of 3-Amino-N-hydroxypropanamide Hydrochloride and Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor 3-Amino-N-hydroxypropanamide hydrochloride with other established HDAC inhibitors. Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide will focus on the performance of structurally related N-hydroxypropanamide derivatives and other simple hydroxamate inhibitors, benchmarked against well-characterized pan-HDAC inhibitors such as Vorinostat (SAHA) and Trichostatin A (TSA).

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50 values) of various HDAC inhibitors against total HDACs (from HeLa nuclear extract) and specific HDAC isoforms. Lower IC50 values indicate greater potency.

Table 1: Inhibition of Total HDACs (HeLa Nuclear Extract)

CompoundChemical ClassIC50 (µM)Reference
Vorinostat (SAHA)Hydroxamic Acid~0.06 - 0.15[1][2]
Trichostatin A (TSA)Hydroxamic Acid~0.01 - 0.07[1]
(E)-3-((([1,1′-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypropanamideN-hydroxypropanamide DerivativeNot explicitly stated for HeLa extract, but active in the nanomolar range against purified HDACs.[1][1]

Table 2: Isoform Selectivity Profile of Selected HDAC Inhibitors (IC50 in nM)

CompoundHDAC1HDAC3HDAC6HDAC8Reference
Vorinostat (SAHA)~20 - 195~25 - 181~10 - 105~100 - 310[2]
Trichostatin A (TSA)Potent inhibitorPotent inhibitorPotent inhibitorPotent inhibitor[1]
(E)-3-((([1,1′-biphenyl]-4-ylmethylene)amino)oxy)-N-hydroxypropanamide59343406>10000[1]
Compound 6b (SAHA analog)----[2]
IC50 (HeLa Extract)0.16 µM[2]
Compound 76j (Thienopyrimidine hydroxamic acid)29.8124.7121.29-[2]

Note: Data for this compound is not available in the reviewed literature. The data for the N-hydroxypropanamide derivative suggests that this chemical scaffold can yield potent and selective HDAC inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for HDAC inhibition assays.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.

  • Reagents and Materials:

    • Purified recombinant human HDAC isoform (e.g., HDAC1, HDAC3, HDAC6, HDAC8).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction).

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well black microplates.

    • Fluorometric microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted test compound, and the purified HDAC enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).

    • Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

    • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

Cell-Based HDAC Activity Assay

This assay measures the ability of a compound to inhibit HDAC activity within living cells.

  • Reagents and Materials:

    • Human cell line (e.g., HeLa, A549).

    • Cell culture medium and supplements.

    • Cell-permeable fluorogenic HDAC substrate.

    • Lysis buffer containing a developer enzyme.

    • Test compound.

    • 96-well clear or white microplates.

    • Luminometer or fluorometer.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

    • Add the cell-permeable HDAC substrate to the cells and incubate for a period to allow for deacetylation by intracellular HDACs.

    • Lyse the cells by adding the lysis/developer buffer. The developer will act on the deacetylated substrate to produce a luminescent or fluorescent signal.

    • Measure the signal using a microplate reader.

    • Calculate the IC50 value as described in the in vitro assay protocol.[4]

Mandatory Visualization

The following diagrams illustrate key signaling pathways influenced by HDAC inhibitors and a typical experimental workflow.

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prep Compound Dilution Incubation Incubation (37°C) Compound Prep->Incubation Enzyme Prep Enzyme/Substrate Prep Enzyme Prep->Incubation Reaction Stop Stop Reaction & Develop Signal Incubation->Reaction Stop Measurement Fluorescence/Luminescence Measurement Reaction Stop->Measurement IC50 Calc IC50 Calculation Measurement->IC50 Calc

Fig. 1: Experimental workflow for an in vitro HDAC inhibition assay.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Targets Cell Survival, Proliferation, Growth Akt->Downstream Targets promotes HDACs HDACs HDACs->Akt deacetylates & activates

Fig. 2: Simplified PI3K/Akt signaling pathway and its regulation by HDACs.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Factors phosphorylates HDACs HDACs Gene Expression Cell Proliferation, Differentiation HDACs->Gene Expression represses Transcription Factors->Gene Expression regulates

Fig. 3: Overview of the MAPK/ERK signaling pathway modulated by HDACs.

TGF_beta_Pathway TGF-beta TGF-β Ligand Type II Receptor Type II Receptor TGF-beta->Type II Receptor Type I Receptor Type I Receptor Type II Receptor->Type I Receptor recruits & phosphorylates SMAD2/3 R-SMADs (SMAD2/3) Type I Receptor->SMAD2/3 phosphorylates SMAD Complex SMAD Complex SMAD2/3->SMAD Complex SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus translocates to HDACs HDACs Gene Transcription Target Gene Transcription HDACs->Gene Transcription represses Nucleus->Gene Transcription regulates

Fig. 4: The TGF-β signaling pathway and the repressive role of HDACs.

References

Head-to-Head Comparison of Beta-Alanine Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive head-to-head comparison of various beta-alanine hydroxamic acid derivatives based on their performance as histone deacetylase (HDAC) inhibitors. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention.[1] Hydroxamic acid derivatives are a well-established class of HDAC inhibitors, characterized by a zinc-binding group that chelates the zinc ion in the active site of the enzyme.[1] Beta-alanine, a naturally occurring beta-amino acid, has been incorporated into the linker region of some hydroxamic acid-based HDAC inhibitors to modulate their physicochemical properties and biological activity.[2][3] This guide focuses on the comparative analysis of beta-alanine hydroxamic acid derivatives, evaluating their inhibitory potency against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.

Quantitative Performance Data

The following tables summarize the in vitro inhibitory activity of a series of amide-linked beta-alanine hydroxamic acid derivatives against HDAC1 and their anti-proliferative activity in the BE(2)-C neuroblastoma cell line.[2] For comparative context, data for other hydroxamic acid derivatives against multiple HDAC isoforms are also included.

Table 1: In Vitro Inhibitory Activity of Amide-Linked Beta-Alanine Hydroxamic Acid Derivatives against HDAC1 [2]

CompoundStructure / R-GroupIC50 (µM) for HDAC1
Derivative 2 4-(dimethylamino)phenyl> 250 (40% inhibition at 250 µM)
Derivative 3 Phenyl84
Derivative 4 4-methoxyphenyl65
Derivative 5 4-(dimethylamino)phenyl (different linker)38
Derivative 6 Naphthalen-1-yl55
Derivative 7 Pyridin-4-yl49
TSA (Control) Trichostatin A0.012

Table 2: Anti-proliferative Activity of Amide-Linked Beta-Alanine Hydroxamic Acid Derivatives in BE(2)-C Neuroblastoma Cells [2]

Compound% Inhibition at 50 µM
Derivative 2 57.0
Derivative 3 88.6
Derivative 4 84.5
Derivative 5 77.0
Derivative 6 84.7
Derivative 7 81.3

Table 3: Comparative Inhibitory Activity of Other Hydroxamic Acid Derivatives Against Multiple HDAC Isoforms

CompoundIC50 (µM) for HDAC1IC50 (nM) for HDAC6IC50 (µM) for HDAC8Reference
YSL-109 259.4390.5372.24[1]
CompoundIC50 (µM) for HDAC4IC50 (µM) for HDAC8Reference
Compound 29 16.61.2[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of HDAC inhibition and a typical workflow for the evaluation of beta-alanine hydroxamic acid derivatives.

HDAC_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Protein Acetylated_Histone Acetylated Histone Histone->Acetylated_Histone Acetylation DNA DNA HAT Histone Acetyltransferase (HAT) HAT->Histone HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone Deacetylated_Histone Deacetylated Histone Acetylated_Histone->Deacetylated_Histone Deacetylation Transcription_Factors Transcription Factors Acetylated_Histone->Transcription_Factors Recruitment Beta_Alanine_Derivative Beta-Alanine Hydroxamic Acid Derivative Beta_Alanine_Derivative->HDAC Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: General signaling pathway of HDAC inhibition.

Experimental_Workflow start Start: Synthesis of Beta-Alanine Hydroxamic Acid Derivatives in_vitro_assay In Vitro HDAC Inhibition Assay (Fluorometric) start->in_vitro_assay cell_based_assay Cell-Based Anti-proliferative Assay (e.g., MTT) start->cell_based_assay data_analysis Data Analysis: IC50 Determination in_vitro_assay->data_analysis cell_based_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identification of Potent & Selective Inhibitors lead_optimization->end

References

A Comparative Guide to Histone Deacetylase Inhibitors in Cancer Research: Evaluating Beta-Alanine Hydroxamic Acid Derivatives and Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of a class of emerging histone deacetylase (HDAC) inhibitors, specifically amide-based derivatives of β-alanine hydroxamic acid, against established HDAC inhibitors such as Trichostatin A, Vorinostat, and Panobinostat. While direct experimental data on the parent compound, 3-Amino-N-hydroxypropanamide hydrochloride (also known as beta-alaninehydroxamic acid), in cancer models is limited in publicly available literature, this guide focuses on its derivatives, placing them in the context of well-characterized alternatives to inform future research and drug development.

Executive Summary

Histone deacetylase inhibitors are a promising class of anti-cancer agents that function by altering the epigenetic landscape of tumor cells, leading to cell cycle arrest, differentiation, and apoptosis. This guide examines the in vitro efficacy of amide-based derivatives of β-alanine hydroxamic acid against neuroblastoma cells and compares their performance with established pan-HDAC inhibitors, Trichostatin A, and other clinically relevant HDAC inhibitors like Vorinostat and Panobinostat. The data presented herein is compiled from various preclinical studies to provide a quantitative and methodological comparison.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the in vitro anti-cancer activity of amide-based derivatives of β-alanine hydroxamic acid and comparator HDAC inhibitors. The data highlights the inhibitory concentration (IC50) against HDAC1 and the anti-proliferative effects on various cancer cell lines.

Compound ClassSpecific Compound/DerivativeTarget/AssayCell LineIC50 / EffectReference
Beta-Alanine Hydroxamic Acid Derivatives Amide-linked derivatives (Compounds 3-7)HDAC1 Inhibition-38-84 µM[1]
Amide-linked derivatives (Compounds 2-7)Anti-proliferative ActivityBE(2)-C (Neuroblastoma)57.0% - 88.6% inhibition at 50 µM[1]
Comparator: Trichostatin A (TSA) Trichostatin AHDAC1 Inhibition-12 nM[1]
Trichostatin AAnti-proliferative ActivityEight Breast Carcinoma Cell LinesMean IC50: 124.4 nM[2]
Trichostatin AHDAC InhibitionBreast Cancer Cell LinesMean IC50: 2.4 nM[2]
Comparator: Vorinostat (SAHA) VorinostatAnti-proliferative ActivityHepatocellular Carcinoma Cell Lines (HepG2, SMMC7721, BEL7402)Synergistic effect with oxaliplatin[3]
VorinostatRadiosensitizationMelanoma (A375, MeWo), Lung Cancer (A549)Significant reduction in clonogenic survival[4]
Comparator: Panobinostat (LBH589) PanobinostatHDAC Inhibition (Class I, II, IV)-IC50 <13.2 nM (most enzymes)[5]
PanobinostatAnti-proliferative ActivityColon Cancer Cell LinesIC50: 5.5–25.9 µmol/L[5]
PanobinostatCytotoxicityTriple Negative Breast Cancer Cell LinesDose-dependent decrease in proliferation[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.

HDAC1 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against HDAC1.

  • Reagent Preparation :

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC1 Enzyme: Recombinant human HDAC1 diluted in Assay Buffer.

    • Substrate: Acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) diluted in an appropriate solvent.

    • Developer: A solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) in Assay Buffer.

    • Test Compounds: Dissolved in DMSO to create a stock solution, then serially diluted.

  • Assay Procedure :

    • In a 96-well black microplate, add the test compound dilutions, HDAC1 enzyme, and Assay Buffer.

    • Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis :

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (CCK-8)

This protocol outlines a common method for assessing the anti-proliferative effects of compounds on cancer cell lines.

  • Cell Culture :

    • Culture neuroblastoma cells (e.g., BE(2)-C) in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure :

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Signaling Pathways and Mechanisms of Action

HDAC inhibitors exert their anti-cancer effects by modulating the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and cellular processes. The diagrams below illustrate the key signaling pathways involved.

HDAC_Inhibitor_Apoptosis_Pathway HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Acetylation Increased Acetylation (Histones & Non-histones) HDACs->Acetylation Deacetylation p53 p53 Acetylation & Activation Acetylation->p53 DeathReceptors Death Receptors (e.g., DR5) Upregulation Acetylation->DeathReceptors Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation DeathReceptors->Caspase8 Caspase8->Caspase3

Caption: HDAC inhibitor-induced apoptosis pathway.

HDAC_Inhibitor_Cell_Cycle_Pathway HDACi HDAC Inhibitor HDACs HDACs HDACi->HDACs Inhibition Acetylation Increased Histone Acetylation HDACs->Acetylation Deacetylation p21 p21 (CDKN1A) Upregulation Acetylation->p21 Transcriptional Activation CDK2 CDK2/Cyclin E p21->CDK2 Inhibition CDK1 CDK1/Cyclin B p21->CDK1 Inhibition CellCycleArrest Cell Cycle Arrest G1S_Transition G1/S Transition CDK2->G1S_Transition Promotes G2M_Transition G2/M Transition CDK1->G2M_Transition Promotes G1S_Transition->CellCycleArrest G2M_Transition->CellCycleArrest

References

Comparative Efficacy of 3-Amino-N-hydroxypropanamide hydrochloride Against Established Epigenetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of 3-Amino-N-hydroxypropanamide hydrochloride, a putative epigenetic modulating agent, against established epigenetic drugs, primarily focusing on Histone Deacetylase (HDAC) inhibitors. Due to the limited direct experimental data on this compound, this comparison extensively utilizes data from its close structural analog, β-alanine hydroxamic acid, to infer its potential efficacy. The established and clinically approved HDAC inhibitors, Vorinostat (SAHA) and Romidepsin (FK228), are used as benchmarks for this evaluation.

Executive Summary

Epigenetic modifications are key regulators of gene expression and are frequently dysregulated in cancer and other diseases. Histone deacetylases (HDACs) are a major class of epigenetic enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1] HDAC inhibitors have emerged as a promising class of anti-cancer agents by reactivating tumor suppressor genes.[2] This guide assesses the potential of this compound as an HDAC inhibitor by comparing the available data for its analog, β-alanine hydroxamic acid, with the well-documented efficacy of Vorinostat and Romidepsin.

Based on the available data, β-alanine hydroxamic acid demonstrates significantly weaker HDAC1 inhibitory activity compared to Vorinostat and Romidepsin. This suggests that this compound may also be a less potent HDAC inhibitor. However, further direct experimental validation is crucial to conclusively determine its efficacy and potential as a therapeutic agent.

Quantitative Comparison of Inhibitory Activity and Cytotoxicity

The following tables summarize the in vitro efficacy of β-alanine hydroxamic acid (as a proxy for this compound) and the established HDAC inhibitors, Vorinostat and Romidepsin.

Table 1: In Vitro HDAC Inhibitory Activity (IC50)

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (nM)
β-alanine hydroxamic acid38,000 - 84,000[3]Not ReportedNot ReportedNot ReportedNot Reported
Vorinostat (SAHA)10[4]Not Reported20[4]Not ReportedNot Reported
Romidepsin (FK228)36[5]47[5]Not Reported510[5]1400[5]

Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
β-alanine hydroxamic acidBE(2)-CNeuroblastoma> 50 (57.0% - 88.6% proliferation at 50µM)[3]
Vorinostat (SAHA)SW-982Synovial Sarcoma8.6[6]
SW-1353Chondrosarcoma2.0[6]
MV4-11Leukemia0.636[7]
DaudiBurkitt's Lymphoma0.493[7]
A549Lung Carcinoma1.64[7]
MCF-7Breast Adenocarcinoma0.685[7]
Romidepsin (FK228)Hut-78T-cell Lymphoma0.00636 (72h)[8]
Karpas-299T-cell Lymphoma0.00387 (72h)[8]
OCI-AML3Leukemia~0.001 - 0.0018 (72h)[4]
SKM-1Leukemia~0.001 - 0.0018 (72h)[4]
MDS-LMyelodysplastic Syndrome~0.001 - 0.0018 (72h)[4]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_2 Drug Intervention HAT Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histones->HAT Chromatin_Closed Closed Chromatin (Heterochromatin) Histones->Chromatin_Closed Acetylated_Histones->HDAC Chromatin_Open Open Chromatin (Euchromatin) Acetylated_Histones->Chromatin_Open Transcription_Active Active Gene Transcription Chromatin_Open->Transcription_Active Transcription_Repressed Repressed Gene Transcription Chromatin_Closed->Transcription_Repressed Drug 3-Amino-N-hydroxypropanamide HCl (HDAC Inhibitor) Drug->HDAC Inhibition

Caption: Mechanism of Action of HDAC Inhibitors.

Experimental_Workflow cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cellular Efficacy cluster_2 Phase 3: Data Analysis & Comparison A1 Compound Preparation (3-Amino-N-hydroxypropanamide HCl, Vorinostat, Romidepsin) A2 HDAC Enzyme Inhibition Assay (Fluorometric) A1->A2 A3 Determine IC50 Values A2->A3 C1 Tabulate IC50 Data A3->C1 B1 Cancer Cell Line Culture B2 Cytotoxicity Assay (MTT Assay) B1->B2 B3 Determine IC50 Values B2->B3 B3->C1 C2 Comparative Analysis of Potency and Efficacy C1->C2 C3 Generate Comparison Guide C2->C3

Caption: Workflow for Comparing Epigenetic Drug Efficacy.

Experimental Protocols

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A for stopping the reaction)

  • Test compounds (this compound, Vorinostat, Romidepsin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add the diluted compounds. Include wells with assay buffer and DMSO as negative controls and a known HDAC inhibitor as a positive control.

  • Add the diluted HDAC enzyme to all wells except for the no-enzyme control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include wells with medium and DMSO as vehicle controls.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

References

Comparative Analysis of 3-Amino-N-hydroxypropanamide Hydrochloride Activity: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the reported biological activities of compounds structurally related to 3-Amino-N-hydroxypropanamide hydrochloride. Due to a lack of publicly available in vitro and in vivo data for this compound, this document focuses on the activity of its core structure, β-alanine hydroxamic acid, and its derivatives, particularly in the context of their activity as histone deacetylase (HDAC) inhibitors. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of compounds.

In Vitro Activity

Derivatives of β-alanine hydroxamic acid have been synthesized and evaluated for their potential as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer.

One study investigated a series of amide-linked derivatives of β-alanine hydroxamic acid and determined their inhibitory activity against HDAC1 and their anti-proliferative effects on a human neuroblastoma cell line, BE(2)-C.[1] The results, summarized in the table below, indicate that these compounds exhibit moderate HDAC1 inhibitory activity and are capable of reducing cancer cell proliferation.

CompoundHDAC1 IC50 (µM)Anti-proliferative Activity (% inhibition at 50 µM)
Derivative 1 3888.6
Derivative 2 >25057.0
Derivative 3 8475.0
Derivative 4 5680.0
Derivative 5 4285.0
Trichostatin A (Control) 0.012Not Reported

Data sourced from a study on amide-based derivatives of β-alanine hydroxamic acid.[1]

In Vivo Activity Correlation

While no specific in vivo studies for this compound or its direct derivatives were identified, the in vitro activity of related compounds as HDAC inhibitors suggests a potential for anti-tumor efficacy in vivo. To provide a relevant comparison, this section summarizes the in vivo activity of other hydroxamic acid-based HDAC inhibitors that have been evaluated in preclinical cancer models, particularly in neuroblastoma.

HDAC InhibitorAnimal ModelKey In Vivo Findings
Vorinostat (SAHA) Murine metastatic neuroblastoma model- Combination with radiation significantly decreased tumor volumes compared to either treatment alone.[2] - Increased expression of the norepinephrine transporter (NET), enhancing uptake of a targeted radiopharmaceutical (123I-MIBG).[3]
Panobinostat TH-MYCN transgenic neuroblastoma mouse model- Continuous long-term treatment led to significant improvement in survival.[4] - Induced tumor regression and terminal differentiation of neuroblastoma cells.[4]
Belinostat Human thyroid cancer xenografts in immunodeficient mice- Effectively prevented the growth of tumors with no obvious side effects.[5]

These findings in clinically relevant animal models demonstrate that hydroxamic acid-based HDAC inhibitors can exert significant anti-tumor effects in vivo, providing a rationale for the investigation of novel compounds within this class, such as this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the in vitro section are provided below as a reference for researchers.

HDAC1 Inhibition Assay (Fluorometric)

This protocol is a general guideline for determining the inhibitory activity of a compound against HDAC1.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trypsin solution

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader capable of fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well black microplate, add the diluted test compound, recombinant HDAC1 enzyme, and assay buffer to achieve the desired final concentrations.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding a solution of trypsin. Trypsin cleaves the deacetylated substrate, releasing the fluorophore.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control and determine the IC50 value.

Cell Proliferation Assay (Neuroblastoma)

This protocol outlines a general method for assessing the effect of a compound on the proliferation of neuroblastoma cells.

Materials:

  • Neuroblastoma cell line (e.g., BE(2)-C, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

  • Test compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or a resazurin-based reagent)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent into a colored or fluorescent product by viable cells.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of cell viability or proliferation inhibition for each treatment group compared to the vehicle control.

Visualizations

HDAC Inhibitor Signaling Pathway

The following diagram illustrates the general mechanism of action of histone deacetylase inhibitors (HDACis) and their impact on gene transcription and subsequent cellular processes.

HDAC_Inhibitor_Pathway cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor HDAC HDAC Histone Histone Tail (Lysine) HDAC->Histone HAT HAT Acetyl Acetyl Group HAT->Acetyl Acetylation Histone->Acetyl Acetyl->HDAC Deacetylation DNA DNA DNA->Histone label_repressed Condensed Chromatin (Gene Repression) HDACi 3-Amino-N-hydroxy- propanamide (Derivative) HDAC_inhibited HDAC (Inhibited) HDACi->HDAC_inhibited Inhibition Histone_acetylated Acetylated Histone DNA_relaxed DNA Histone_acetylated->DNA_relaxed TF Transcription Factors DNA_relaxed->TF Gene_Expression Gene Expression (e.g., p21) TF->Gene_Expression Activation Cellular_Effects Cellular Effects: - Cell Cycle Arrest - Apoptosis - Differentiation Gene_Expression->Cellular_Effects label_active Relaxed Chromatin (Gene Activation)

Caption: Mechanism of HDAC inhibition leading to gene expression and anti-tumor effects.

Experimental Workflow: In Vitro Screening

The diagram below outlines a typical workflow for the initial in vitro screening of a compound like a β-alanine hydroxamic acid derivative.

In_Vitro_Workflow Compound Test Compound (e.g., β-alanine hydroxamic acid derivative) HDAC_Assay Biochemical Assay: HDAC1 Inhibition Compound->HDAC_Assay Cell_Culture Cell-Based Assay: Neuroblastoma Cell Line Compound->Cell_Culture IC50 Determine IC50 Value HDAC_Assay->IC50 Data_Analysis Data Analysis and Correlation IC50->Data_Analysis Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Viability Assess Anti-proliferative Activity Proliferation_Assay->Viability Viability->Data_Analysis

Caption: Workflow for in vitro evaluation of HDAC inhibitor activity.

References

Benchmarking 3-Amino-N-hydroxypropanamide Hydrochloride Against Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Amino-N-hydroxypropanamide hydrochloride, also known as β-alanine hydroxamic acid, against a selection of novel therapeutic agents in the class of Histone Deacetylase (HDAC) inhibitors. The information presented is intended to offer a comparative performance overview based on available experimental data, aiding in research and development decisions.

Introduction to HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various diseases, particularly cancer, HDACs are often overexpressed or dysregulated. Inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of therapeutic agents.

3-Amino-N-hydroxypropanamide is a hydroxamic acid derivative that has been investigated as a histone deacetylase inhibitor.[1] While it serves as a foundational structure for more complex derivatives, its own potency is a key point of comparison against newer, more targeted agents. This guide will benchmark its performance against several novel HDAC inhibitors that have shown promise in preclinical and clinical settings.

Comparative Efficacy of HDAC Inhibitors

The following table summarizes the in vitro efficacy of this compound and selected novel HDAC inhibitors against various HDAC isoforms and cancer cell lines.

CompoundTarget HDAC IsoformsIC50 (HDAC1)IC50 (HDAC6)Cell Line Antiproliferative Activity (Cell Line)Reference
3-Amino-N-hydroxypropanamide (β-alanine hydroxamic acid)Pan-HDAC (presumed)38-84 µM*Not Reported57.0% - 88.6% inhibition at 50µM (BE(2)-C Neuroblastoma)[1]
Novel Therapeutic Agents
Abexinostat (PCI-24781)Pan-HDAC7 nM16 nMIC50: 250 nM (Cutaneous T-cell lymphoma)
Givinostat (ITF-2357)Pan-HDAC7.5 nM10 nMIC50: 160 nM (Multiple Myeloma)
Mocetinostat (MGCD0103)Class I Selective0.15 µM1.66 µMIC50: 0.5 µM (Hodgkin Lymphoma)
Romidepsin (FK228)Class I Selective1.1 nM4.7 nMIC50: 2.5 nM (Cutaneous T-cell lymphoma)
Belinostat (PXD-101)Pan-HDAC27 nM32 nMIC50: 400 nM (Peripheral T-cell lymphoma)

Note: The IC50 range for 3-Amino-N-hydroxypropanamide derivatives was reported; the parent compound's specific IC50 was not detailed but is expected to be in a similar or less potent range.

Signaling Pathway of HDAC Inhibition

The diagram below illustrates the general mechanism of action for HDAC inhibitors. By blocking the activity of HDAC enzymes, these agents prevent the removal of acetyl groups from histones. This leads to a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, apoptosis, and other anti-tumor effects.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_effects Downstream Effects Histones Histones DNA DNA Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Increased Acetylation Leads to HAT Histone Acetyltransferase (HAT) HAT->Histones Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Histones Removes Acetyl Group Acetyl_Group Acetyl Group HDAC_Inhibitor 3-Amino-N-hydroxypropanamide or Novel Agent HDAC_Inhibitor->HDAC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of Action for HDAC Inhibitors.

Experimental Protocols

In Vitro HDAC Activity Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., containing Trichostatin A and a protease)

    • Test compounds (this compound and novel agents) dissolved in DMSO.

    • 96-well black microplate.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add 25 µL of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.

    • Add 50 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 30°C.

    • Add 25 µL of the fluorogenic substrate to each well to start the reaction.

    • Incubate the plate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate for an additional 15 minutes at room temperature.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the antiproliferative effects of HDAC inhibitors on a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line (e.g., BE(2)-C neuroblastoma)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well clear microplate.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.

    • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of potential HDAC inhibitors.

Experimental_Workflow Compound_Library Compound Library (e.g., 3-Amino-N-hydroxypropanamide derivatives, Novel Agents) Primary_Screening Primary Screening: In Vitro HDAC Activity Assay Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Secondary_Assay Secondary Assay: Cell Proliferation (MTT) Hit_Identification->Secondary_Assay Active Compounds Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Selection->In_Vivo_Studies Promising Leads Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Workflow for HDAC Inhibitor Discovery.

Conclusion

This compound serves as a foundational molecule within the hydroxamate class of HDAC inhibitors. However, benchmarking data reveals that its potency is significantly lower than that of novel, structurally optimized agents.[1] These newer compounds, such as Abexinostat and Romidepsin, exhibit nanomolar efficacy against HDAC enzymes and potent antiproliferative effects in cancer cell lines. The development from simple structures like β-alanine hydroxamic acid to these more complex and potent molecules highlights the progress in the field of HDAC inhibitor design, leading to clinically approved and promising investigational drugs for various malignancies. Further research and development will likely continue to refine selectivity and efficacy, offering improved therapeutic options.

References

Safety Operating Guide

Safe Disposal of 3-Amino-N-hydroxypropanamide Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Amino-N-hydroxypropanamide hydrochloride. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Researchers and laboratory personnel handling this compound must be proficient in the proper disposal protocols for this and similar chemical compounds. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of analogous substances.

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, ensure all relevant personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1]

II. Spill Management

In the event of a spill, immediately evacuate unnecessary personnel and ventilate the area.[1] Small spills can be managed by the following steps:

  • Containment: Cover the spill with an inert absorbent material, such as sand or vermiculite.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The container with the absorbed spill material must be disposed of as chemical waste, following the procedures outlined below.

III. Disposal Protocol for Unused or Waste this compound

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to all local, regional, and national regulations for hazardous waste disposal.[1][2] Under no circumstances should this chemical be disposed of down the drain. [1]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Place the waste material in a clearly labeled, leak-proof, and sealed container.

    • The label should include the chemical name, concentration (if in solution), and any relevant hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Provide them with accurate information about the chemical waste.

IV. Quantitative Data Summary

PropertyValueSignificance for Disposal
Physical StateSolid (Powder)Minimizes risk of vapor inhalation, but dust can be an issue.
SolubilityWater SolubleHigh mobility in the environment; reinforces the "no drain disposal" rule.[1][2]
pHNo Data AvailableAs a hydrochloride salt, aqueous solutions may be acidic, influencing container choice and segregation.
IncompatibilitiesStrong oxidizing agents, AcidsMust be segregated from these materials during storage and disposal to prevent hazardous reactions.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Have Waste Chemical is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes identify_waste Identify and Segregate Waste is_spill->identify_waste No collect_waste Collect in Labeled, Sealed Container spill_protocol->collect_waste collect_waste->identify_waste containerize Properly Containerize and Label identify_waste->containerize storage Store in Designated Waste Area containerize->storage contact_ehs Contact EHS for Disposal storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This guide provides a foundational understanding of the disposal procedures for this compound. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet, if available, before handling or disposing of any chemical.

References

Essential Safety and Operational Guidance for 3-Amino-N-hydroxypropanamide Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling 3-Amino-N-hydroxypropanamide hydrochloride (CAS No: 88872-31-5), this guide provides crucial safety and logistical information. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling similar chemical structures and available supplier information.

Chemical Identifier and Properties

PropertyValue
CAS Number 88872-31-5[1]
Molecular Formula C₃H₉ClN₂O₂
Molecular Weight 140.57 g/mol
Storage Temperature 2-8°C[1]
Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. Ensure full skin coverage.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form for extended periods, in a poorly ventilated area, or if aerosolization is possible.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood is the recommended workspace. Have a spill kit and all necessary PPE readily accessible.

  • Weighing and Aliquoting :

    • Handle the solid compound in a fume hood to minimize inhalation risk.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly.

  • Dissolution : Based on general laboratory practices, common solvents for similar compounds include deionized water or buffered solutions. Sonication may be used to aid dissolution if necessary.

  • Storage : Store the compound in a tightly sealed container at 2-8°C, as recommended by suppliers.[1] Keep it away from incompatible materials, such as strong oxidizing agents.[3]

  • Post-Handling : Thoroughly wash hands and any exposed skin with soap and water after handling. Decontaminate all work surfaces and equipment.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 1-2 glasses of water. Seek immediate medical attention.
Spill and Disposal Plan

Spill Response:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated (if safe to do so).

  • Contain : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate : Clean the spill area with an appropriate solvent or detergent and wipe dry.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Waste Disposal:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in regular trash. Contact your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Workflow

Below is a generalized workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Materials prep_workspace->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_exp Perform Experiment handling_dissolve->handling_exp spill Spill? handling_exp->spill cleanup_decon Decontaminate Workspace & Glassware cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe spill->cleanup_decon No spill_response Execute Spill Response Protocol spill->spill_response Yes spill_response->cleanup_decon

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.